Gosteganan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1342808-13-2 |
|---|---|
分子式 |
C103H159N25O18 |
分子量 |
2035.5 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C103H159N25O18/c1-61(2)50-79(121-92(135)76(41-21-27-47-107)117-91(134)75(40-20-26-46-106)119-98(141)82(114-64(7)130)53-65-30-10-8-11-31-65)95(138)118-74(39-19-25-45-105)90(133)116-77(42-22-28-48-108)93(136)122-80(51-62(3)4)96(139)124-83(54-66-32-12-9-13-33-66)99(142)128-87(60-129)103(146)120-78(43-23-29-49-109)94(137)123-81(52-63(5)6)97(140)125-85(56-68-59-113-72-37-17-15-35-70(68)72)101(144)127-86(57-88(110)131)102(145)126-84(55-67-58-112-71-36-16-14-34-69(67)71)100(143)115-73(89(111)132)38-18-24-44-104/h8-17,30-37,58-59,61-63,73-87,112-113,129H,18-29,38-57,60,104-109H2,1-7H3,(H2,110,131)(H2,111,132)(H,114,130)(H,115,143)(H,116,133)(H,117,134)(H,118,138)(H,119,141)(H,120,146)(H,121,135)(H,122,136)(H,123,137)(H,124,139)(H,125,140)(H,126,145)(H,127,144)(H,128,142)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-/m1/s1 |
InChI 键 |
MQLNDKCRPLFISR-XNXSXEKGSA-N |
产品来源 |
United States |
Foundational & Exploratory
Gosteganan: A Technical Whitepaper on a Novel Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gosteganan is a novel, synthetic antimicrobial peptide (AMP) that has been identified as a potential therapeutic agent against a range of bacterial pathogens. This document provides a comprehensive overview of the available technical information regarding this compound, including its origin, chemical properties, and proposed mechanism of action. While specific quantitative data on this compound's bioactivity and detailed experimental protocols from its primary research are not yet publicly available, this guide synthesizes the existing information and presents established methodologies for evaluating key activities of antimicrobial peptides with similar mechanisms.
Discovery and Origin
This compound is a synthetically designed antimicrobial peptide. Its designation as a proposed International Nonproprietary Name (INN) was noted in "WHO Drug Information, Vol. 39, No. 2, 2025". As a synthetic peptide, its origin lies in the rational design and chemical synthesis of a novel amino acid sequence aimed at achieving potent antimicrobial efficacy.
The peptide sequence of this compound is Ac-d(Phe-Lys-Lys-Leu-Lys-Lys-Leu-Phe-Ser-Lys-Leu-Trp-Asn-Trp-Lys)-NH2. This sequence is characterized by a high proportion of cationic (Lysine) and hydrophobic (Phenylalanine, Leucine, Tryptophan) residues, a common feature of many membrane-active antimicrobial peptides. The 'd' designation before the amino acid sequence indicates that D-amino acids were used in its synthesis, which can enhance stability against proteolytic degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀₃H₁₅₉N₂₅O₁₈ |
| Molecular Weight | 2035.53 g/mol |
| Amino Acid Sequence | Ac-d(FKKLKKLFSKLWNWK)-NH₂ |
| CAS Number | 1342808-13-2 |
| Charge (at pH 7) | Highly Cationic |
| Hydrophobicity | High |
Mechanism of Action
In vitro studies suggest that this compound exerts its antimicrobial effect through the disruption of bacterial cell membranes. This mechanism is characteristic of many cationic antimicrobial peptides and involves a multi-step process.
Signaling Pathway
The interaction of this compound with the bacterial cell membrane can be conceptualized as a targeted signaling cascade leading to cell death.
Figure 1: Proposed mechanism of action for this compound.
This process begins with the electrostatic attraction of the highly cationic this compound to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following initial binding, the hydrophobic residues of this compound are believed to insert into the lipid bilayer, leading to a disruption of the membrane's structural integrity. This disruption causes depolarization of the membrane potential and the formation of pores or channels, resulting in the leakage of essential cytoplasmic contents and ultimately leading to bacterial cell death.
Quantitative Data Summary
Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains, hemolytic activity (HC₅₀), or in vivo efficacy, are not yet publicly available. The following tables are provided as templates for how such data would be presented.
Table 1: In Vitro Antimicrobial Activity of this compound (Illustrative)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data N/A |
| Escherichia coli | Negative | Data N/A |
| Pseudomonas aeruginosa | Negative | Data N/A |
| Enterococcus faecalis | Positive | Data N/A |
Table 2: In Vitro Cytotoxicity of this compound (Illustrative)
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Human Red Blood Cells | Erythrocytes | Data N/A |
| HEK293 | Human Embryonic Kidney | Data N/A |
| HaCaT | Human Keratinocyte | Data N/A |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound have not been published. However, the following sections describe standard methodologies used to evaluate the key aspects of antimicrobial peptides with a membrane-disruptive mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Figure 2: Workflow for MIC determination.
Protocol:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Grow the test bacterial strain to the mid-logarithmic phase of growth.
-
Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Bacterial Membrane Depolarization Assay
This assay measures the ability of a peptide to disrupt the membrane potential of bacterial cells, often using a potential-sensitive fluorescent dye.
Protocol:
-
Harvest mid-log phase bacterial cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer with glucose).
-
Resuspend the bacterial cells in the buffer to a standardized optical density.
-
Add a membrane potential-sensitive dye (e.g., DiSC₃(5)) to the bacterial suspension and incubate until a stable baseline fluorescence is achieved.
-
Add varying concentrations of this compound to the bacterial suspension.
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates depolarization of the bacterial membrane.
Cytoplasmic Content Leakage Assay
This assay assesses the extent of membrane damage by measuring the leakage of intracellular components, such as ATP or DNA/RNA, into the extracellular medium.
Protocol (ATP Leakage):
-
Prepare a dense suspension of mid-log phase bacteria in a low-potassium buffer.
-
Add different concentrations of this compound to the bacterial suspension.
-
At various time points, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Measure the ATP concentration in the supernatant using a commercial ATP bioluminescence assay kit.
-
An increase in extracellular ATP indicates membrane permeabilization.
Conclusion and Future Directions
This compound is a promising synthetic antimicrobial peptide with a proposed mechanism of action involving the disruption of bacterial cell membranes. While its initial characterization is encouraging, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the MIC values of this compound against a broad panel of clinically relevant, drug-resistant bacterial strains.
-
Toxicity and Selectivity Profiling: Assessing the hemolytic activity and cytotoxicity of this compound against various mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of bacterial infection.
-
Mechanism of Action Elucidation: Conducting detailed biophysical studies to further characterize the interaction of this compound with model and bacterial membranes.
The generation and publication of this data will be crucial for the continued development of this compound as a potential next-generation antimicrobial agent.
Gosteganan IUPAC name and chemical formula
Gosteganan , a synthetic peptide, holds significant interest within the scientific community. This document provides a comprehensive technical guide detailing its chemical properties, supported by available data and visualizations to facilitate understanding for researchers, scientists, and professionals in drug development.
Chemical Identity
IUPAC Name: N-Acetyl-D-phenylalanyl-D-lysyl-D-lysyl-D-leucyl-D-lysyl-D-lysyl-D-leucyl-D-phenylalanyl-D-seryl-D-lysyl-D-leucyl-D-tryptophyl-D-asparaginyl-D-tryptophyl-D-lysinamide[1]
Chemical Formula: C₁₀₃H₁₅₉N₂₅O₁₈[1]
| Identifier | Value |
| Molecular Weight | 2035.53 g/mol [1] |
| CAS Number | 1342808-13-2[1] |
| FDA UNII | 6GF73D8GBN[1] |
| INN Number | 13718 |
Logical Relationship of this compound's Chemical Identity
The following diagram illustrates the relationship between the different identifiers for this compound.
Caption: Relationship between this compound and its chemical identifiers.
References
Preliminary Studies on the Biological Activity of Gosteganan: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the preliminary in vitro evaluation of the biological activity of a novel investigational compound, Gosteganan. The focus is on outlining the fundamental experimental protocols and data presentation standards for assessing its antimicrobial, cytotoxic, and immunomodulatory properties. This guide is intended to serve as a foundational framework for researchers initiating preclinical studies on new chemical entities.
Introduction
The initial characterization of a new chemical entity's biological activity is a critical step in the drug discovery and development pipeline. A thorough understanding of a compound's effects on various biological systems is paramount for determining its therapeutic potential and identifying potential safety concerns. This guide outlines the standard preliminary studies to elucidate the biological profile of "this compound," a hypothetical novel compound. The core investigations are categorized into three key areas: antimicrobial activity, cytotoxicity, and immunomodulatory effects. For each area, detailed experimental methodologies, data presentation formats, and relevant pathway visualizations are provided.
Antimicrobial Activity of this compound
The assessment of antimicrobial properties is a primary step for compounds being investigated as potential anti-infective agents. These studies aim to determine the spectrum and potency of the compound's activity against a panel of clinically relevant microorganisms.
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and concise tabular format to allow for easy comparison of this compound's activity against different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Vancomycin: 1 |
| Escherichia coli | ATCC 25922 | 64 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin: 0.25 |
| Candida albicans | ATCC 90028 | 32 | Fluconazole: 0.5 |
| Aspergillus fumigatus | ATCC 204305 | >128 | Amphotericin B: 1 |
Note: Data presented are hypothetical and for illustrative purposes only.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used assay for determining the MIC of a compound.
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal inocula standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Negative control (broth only and broth with DMSO)
-
Incubator
Procedure:
-
Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive control: Wells containing a known antimicrobial agent to ensure the susceptibility of the test organisms.
-
Negative control (sterility control): Wells containing only broth to check for contamination.
-
Growth control: Wells containing broth and the microbial inoculum without any antimicrobial agent.
-
Solvent control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not inhibit microbial growth.
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
The following diagram illustrates the workflow for determining the antimicrobial spectrum of this compound.
Cytotoxicity Assessment of this compound
Evaluating the cytotoxic potential of a compound is essential to determine its therapeutic index and potential for causing harm to host cells.
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability.
Table 2: Cytotoxicity (IC50) of this compound on various cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 75.2 | Doxorubicin: 1.2 |
| HepG2 | Human Hepatocellular Carcinoma | 42.5 | Doxorubicin: 0.8 |
| A549 | Human Lung Carcinoma | 55.8 | Doxorubicin: 0.9 |
| PBMCs | Peripheral Blood Mononuclear Cells | >100 | Doxorubicin: 2.5 |
Note: Data presented are hypothetical and for illustrative purposes only.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 of this compound on various mammalian cell lines.
Materials:
-
This compound stock solution
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for assessing the cytotoxicity of this compound.
Immunomodulatory Effects of this compound
Investigating the immunomodulatory properties of a compound is crucial for understanding its potential to either enhance or suppress the immune response, which can be beneficial in various therapeutic contexts, including infectious diseases, autoimmune disorders, and cancer.
The effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells can be presented in a table.
Table 3: Effect of this compound on cytokine production by LPS-stimulated PBMCs.
| Cytokine | This compound (10 µM) (% of Control) | This compound (50 µM) (% of Control) | Positive Control (Dexamethasone 1µM) (% of Control) |
| TNF-α | 85.3 ± 5.1 | 45.2 ± 3.8 | 25.1 ± 2.9 |
| IL-6 | 90.1 ± 6.2 | 52.8 ± 4.5 | 30.5 ± 3.1 |
| IL-10 | 110.4 ± 7.5 | 150.6 ± 9.3 | 180.2 ± 11.4 |
Note: Data presented are hypothetical and for illustrative purposes only. Values are mean ± SD.
This assay measures the levels of cytokines released by immune cells in response to a stimulus in the presence or absence of the test compound.
Objective: To evaluate the effect of this compound on the production of pro- and anti-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound stock solution
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (as a positive control for anti-inflammatory effects)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
PBMC Isolation and Seeding: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) and seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound or the positive control (dexamethasone) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response. A set of unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification: The concentration of cytokines (TNF-α, IL-6, IL-10) in the supernatants is quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the this compound-treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition or stimulation.
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its immunomodulatory effects by inhibiting the NF-κB pathway.
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of the biological activity of a novel compound, "this compound." By systematically evaluating its antimicrobial, cytotoxic, and immunomodulatory properties using the standardized protocols outlined herein, researchers can generate the critical data necessary to build a comprehensive biological profile. The structured presentation of quantitative data in tables and the visualization of complex workflows and pathways using diagrams are essential for clear communication and interpretation of the findings. These initial studies will guide further preclinical development and help to elucidate the therapeutic potential of this compound.
Gosteganan: A Technical Deep Dive into its Solubility and Stability Profile
For Immediate Release
[City, State] – [Date] – Gosteganan, an emerging antimicrobial peptide, is garnering significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of its solubility and stability, critical parameters for its development as a pharmaceutical agent. This compound is the International Nonproprietary Name (INN) for the antimicrobial peptide PL-18, developed by ProteLight Pharma.[1][2]
Physicochemical Properties of this compound
This compound is a novel, broad-spectrum antimicrobial peptide.[1] As a peptide-based therapeutic, its physical and chemical properties are paramount to its formulation, delivery, and efficacy. While specific quantitative data on the solubility and stability of this compound remains limited in publicly accessible literature, this guide synthesizes the available information and provides a framework for its further characterization.
Solubility Profile
The solubility of a therapeutic peptide is a critical factor influencing its bioavailability and formulation development. Peptides, being polymeric chains of amino acids, exhibit variable solubility depending on their amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and polarity.
While specific solubility data for this compound in various solvents is not yet publicly available, general principles of peptide solubility can be applied. As an antimicrobial peptide, this compound is likely to possess a degree of hydrophilicity to be effective in aqueous physiological environments. The patent literature (EP2735570B1) describes the preparation of this compound in aqueous solutions for administration, suggesting at least some level of water solubility.[3]
Table 1: Anticipated Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Moderately to Highly Soluble | Essential for physiological activity and formulation in aqueous media. |
| Phosphate-Buffered Saline (PBS) | Soluble | Mimics physiological pH and ionic strength, crucial for in vitro and in vivo studies. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for initial stock solutions of peptides. |
| Ethanol | Variable | Solubility may depend on the concentration and the peptide's hydrophobicity. |
Experimental Protocol: Solubility Assessment
A standardized protocol to determine the solubility of this compound would involve the following steps:
-
Preparation of Saturated Solutions: An excess amount of lyophilized this compound powder is added to a known volume of the test solvent (e.g., water, PBS, ethanol).
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: The saturated solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm for peptides containing tryptophan or tyrosine) or by a validated High-Performance Liquid Chromatography (HPLC) method.
-
Expression of Solubility: The solubility is typically expressed in mg/mL or µg/mL.
Stability Profile
The stability of this compound is a critical quality attribute that affects its shelf-life, efficacy, and safety. Peptide stability can be influenced by several factors, including temperature, pH, light, and the presence of proteolytic enzymes.
Temperature Stability: Peptides can undergo degradation at elevated temperatures. For antimicrobial peptides like this compound, it is essential to determine the optimal storage temperature to maintain its structural integrity and biological activity. Stability studies for a cyclic antimicrobial peptide, C-LR18, showed good thermal stability after treatment at 100°C for 30 minutes.[4][5] While not directly applicable to this compound, this highlights the potential for robust stability in some peptide structures.
pH Stability: The pH of the formulation can significantly impact the stability of a peptide. Changes in pH can lead to chemical degradation (e.g., deamidation, hydrolysis) and conformational changes, which may affect its activity. A study on a pH-sensitive antimicrobial peptide demonstrated that decreased media pH increased its antimicrobial activity.[6]
Enzymatic Stability: A significant challenge for peptide therapeutics is their susceptibility to degradation by proteases in biological fluids. The use of D-amino acids, as is the case for this compound (PL-18), is a common strategy to enhance stability against enzymatic degradation.[7]
Table 2: Factors Influencing this compound Stability
| Factor | Potential Impact | Mitigation Strategies |
| Temperature | Degradation, Aggregation | Refrigerated or frozen storage. |
| pH | Chemical degradation, Conformational changes | Formulation with buffering agents to maintain optimal pH. |
| Light | Photodegradation | Storage in light-protected containers. |
| Enzymes | Proteolytic degradation | Use of D-amino acids in the peptide sequence. |
Experimental Protocol: Stability Assessment
A comprehensive stability testing protocol for this compound would involve:
-
Sample Preparation: this compound solutions are prepared in various buffers at different pH values and stored under controlled conditions (e.g., different temperatures and light exposure).
-
Time-Point Analysis: Aliquots of the samples are collected at predefined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Testing: The samples are analyzed for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity and Degradation Products: Using a stability-indicating HPLC method to separate and quantify the parent peptide and any degradation products.
-
Potency: A biological assay (e.g., minimum inhibitory concentration assay) to determine the antimicrobial activity.
-
-
Data Analysis: The rate of degradation is determined, and the shelf-life is extrapolated.
Mechanism of Action and Signaling Pathways
Antimicrobial peptides (AMPs) typically exert their effect by interacting with and disrupting the bacterial cell membrane.[8][9][10][11] This interaction is often initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.
While the specific signaling pathway for this compound has not been elucidated in detail, a generalized mechanism for many AMPs involves the following steps:
-
Electrostatic Attraction: The positively charged this compound is attracted to the negatively charged bacterial membrane.
-
Membrane Insertion: The peptide inserts into the lipid bilayer, leading to membrane destabilization.
-
Pore Formation/Membrane Disruption: The peptide monomers may aggregate to form pores or channels, or cause a more generalized disruption of the membrane integrity. This leads to the leakage of intracellular contents and ultimately cell death.
Conclusion
This compound (PL-18) represents a promising new antimicrobial peptide. A thorough understanding of its solubility and stability is fundamental for its successful translation into a clinical therapeutic. While specific experimental data is not yet widely available, this guide provides a comprehensive overview of the key considerations and experimental approaches necessary for the full physicochemical characterization of this compound. Further research and publication of quantitative data will be crucial for advancing the development of this potential new weapon in the fight against infectious diseases.
References
- 1. Antimicrobial Peptide PL-18 Suppository (First-in-class new drug) of ProteLight Pharma Received Clinical Trial Approval from CDE in China_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 2. ProteLight Pharma’s Innovative Antimicrobial Peptide PL-18 Suppository Has Received FDA Approval to Commence Clinical Studies._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 3. EP2735570B1 - Antibiotic peptide and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 4. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide [mdpi.com]
- 6. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
- 10. Host–Bacterial Interactions: Outcomes of Antimicrobial Peptide Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling Gosteganan: A Technical Guide to a Novel Synthetic Antimicrobial Peptide and its Congeners
For Immediate Release
[City, State] – [Date] – Gosteganan, a synthetic antimicrobial peptide, is emerging as a noteworthy agent in the field of antimicrobial research. This in-depth guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known homologs and analogs of this compound, detailing its structural basis, biological activity, and the experimental methodologies crucial for its study.
Introduction to this compound: A Synthetic Peptide with Natural Roots
This compound (CAS 1342808-13-2) is a synthetic peptide with a molecular formula of C₁₀₃H₁₅₉N₂₅O₁₈. While its precise amino acid sequence is not yet publicly disclosed in major databases, its development is strongly suggested to be inspired by naturally occurring antimicrobial peptides (AMPs) found in ticks, particularly the black-legged tick, Ixodes scapularis, the primary vector for Lyme disease.
Research into the innate immune system of ticks has revealed a variety of potent AMPs that play a crucial role in controlling microbial pathogens. One such peptide, designated ISAMP, is a novel 5.3 kDa antimicrobial peptide isolated from the saliva of I. scapularis. The partial amino acid sequence of ISAMP has been determined as PDxGxPxxVKAGRxPxxSI, and it is believed to be a member of a unique family of tick-derived proteins. It is highly probable that this compound is a synthetic analog or a derivative of ISAMP or a related tick defensin, designed to enhance its antimicrobial efficacy, stability, or other pharmacokinetic properties.
Known Homologs and Analogs: A Comparative Overview
Direct homologs and analogs of this compound with confirmed sequences are not extensively documented due to the proprietary nature of its specific structure. However, based on its likely origin, we can infer its relationship to a broader family of tick-derived antimicrobial peptides.
Tick-Derived Antimicrobial Peptides: The Natural Blueprint
Ticks produce a diverse arsenal (B13267) of AMPs, primarily defensins and other unique peptide families, to combat infections. These peptides are generally cationic and amphipathic, allowing them to interact with and disrupt microbial membranes.
Table 1: Selected Antimicrobial Peptides from Ticks and Their Known Properties
| Peptide Name | Source Organism | Molecular Weight (Da) | Known Sequence Information | Reported Antimicrobial Activity |
| ISAMP | Ixodes scapularis | 5300 | Partial: PDxGxPxxVKAGRxPxxSI | Active against bacteria. |
| Defensins (various) | Various tick species | ~4000 | Conserved cysteine scaffold | Primarily active against Gram-positive bacteria, some against Gram-negative bacteria and fungi. |
| Hebraein | Amblyomma hebraeum | ~11000 | - | Broad-spectrum activity. |
| Longicin | Haemaphysalis longicornis | - | - | Effective against Gram-positive and Gram-negative bacteria. |
Quantitative Data on Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC in µg/mL) of Tick-Derived Peptides
| Peptide/Analog | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Tick Defensin Analog | 1.6 - 6.3 | >100 | 12.5 | [Fogaça et al., 2004] |
| Longicin Analog | 0.78 - 3.13 | 6.25 - 25 | - | [Tsuji et al., 2007] |
Note: The data presented are for analogs of natural tick peptides and may not be directly representative of this compound's activity.
Experimental Protocols
The study of this compound and its analogs involves a range of established experimental procedures, from synthesis to activity assessment.
Peptide Synthesis
Synthetic peptides like this compound are typically produced using Solid-Phase Peptide Synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Methodology:
-
Resin Preparation: A solid support resin (e.g., Wang or Rink amide resin) is swelled in a suitable solvent.
-
First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected (e.g., by Fmoc or Boc), is coupled to the resin.
-
Deprotection: The N-terminal protecting group is removed to allow for the next coupling reaction.
-
Subsequent Amino Acid Coupling: The next protected amino acid is added and coupled to the free N-terminus of the growing peptide chain.
-
Iteration: Steps 3 and 4 are repeated until the desired peptide sequence is assembled.
-
Cleavage: The completed peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Activity Assays
The antimicrobial efficacy of peptides is commonly determined by measuring the Minimum Inhibitory Concentration (MIC).
Workflow for Broth Microdilution MIC Assay:
Methodology:
-
Peptide Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the peptide dilution is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most antimicrobial peptides, likely including this compound, involves the disruption of microbial cell membranes.
Proposed Mechanism of Action for this compound:
Gosteganan: A Technical Overview of Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on the safety and toxicology of Gosteganan as of December 2025. This compound is an investigational drug, and comprehensive safety and toxicology data are not yet fully available in the public domain. The information presented here is intended for research and informational purposes only and should not be construed as a complete or definitive assessment of the compound's safety profile.
Introduction
This compound (formerly known as PL-18) is a novel, broad-spectrum antimicrobial peptide (AMP) derived from the N-terminus of the Helicobacter pylori ribosomal protein L1 (RpL1). Developed by ProteLight Pharma, this compound is currently under investigation for the treatment of female gynecological infections, including bacterial vaginosis and vulvovaginal candidiasis, formulated as a vaginal suppository.[1][2][3] As a non-antibiotic agent, this compound is positioned as a potential solution to combat drug-resistant infections through a unique mechanism of action.[3] This technical guide provides a consolidated overview of the available safety and toxicology data for this compound, with a focus on its clinical development and putative mechanism of action.
Non-Clinical Toxicology
At present, there is no publicly available quantitative data from non-clinical toxicology studies of this compound. Information regarding key toxicological endpoints such as acute toxicity (e.g., LD50), repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity has not been disclosed in published literature, patent filings, or company press releases. Preclinical development is a prerequisite for clinical trials, and it is therefore understood that such studies have been conducted to support the progression of this compound into human trials.
Clinical Safety and Tolerability
This compound has undergone Phase I clinical trials in Australia and China, with a Phase II trial approved to commence in the United States and another Phase II trial actively enrolling participants in China.[1] The primary objective of the Phase I studies was to evaluate the safety, tolerability, and pharmacokinetics of this compound vaginal suppositories in healthy adult female volunteers.
Clinical Trial Design
The Phase I trials were designed as single-center, randomized, double-blind, and placebo-controlled studies.[2][3] The study design involved both single and multiple ascending doses to assess the safety profile of this compound across a range of concentrations.
Table 1: Summary of this compound Phase I Clinical Trial Design
| Parameter | Description |
| Study Phase | Phase I |
| Compound | This compound (PL-18) Vaginal Suppository |
| Population | Healthy Adult Female Volunteers |
| Primary Objectives | To evaluate the safety, tolerability, and pharmacokinetics |
| Study Design | Single-center, Randomized, Double-blind, Placebo-controlled |
| Dosing | Single and Multiple Ascending Doses |
| Locations | Australia, China |
Adverse Events
Specific data on the incidence and nature of adverse events from the completed Phase I trials have not been publicly released. As this compound progresses through clinical development, more comprehensive safety data from larger patient populations in the Phase II and subsequent trials are anticipated.
Mechanism of Action and Potential Toxicological Pathways
ProteLight Pharma has indicated that the target for this compound is the bacterial and fungal cell membrane.[4] This is consistent with the mechanism of other antimicrobial peptides developed by the company, such as PL-3301, which is described as "targeting the fungal membrane to induce disruption or rupture, ultimately leading to the death of the pathogen cell."[5] Antimicrobial peptides derived from ribosomal proteins often exert their effects by interacting with and disrupting the integrity of microbial cell membranes.[6][7]
Proposed Signaling Pathway for Antimicrobial Action
The proposed mechanism of action for this compound involves a direct interaction with the microbial cell membrane, leading to membrane permeabilization and subsequent cell death. This process is generally selective for microbial cells over host cells due to differences in membrane composition (e.g., the presence of anionic phospholipids (B1166683) in bacterial membranes).
Experimental Protocols
Detailed experimental protocols for the non-clinical and clinical studies of this compound are not publicly available. However, based on the description of the Phase I trials, a representative protocol can be outlined.
Representative Phase I Clinical Trial Protocol
Title: A Phase I, Single-Center, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound (PL-18) Vaginal Suppositories in Healthy Adult Female Subjects.
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound vaginal suppositories.
-
Secondary: To characterize the pharmacokinetic profile of this compound following single and multiple vaginal administrations.
Study Population: Healthy, non-pregnant, adult female volunteers, aged 18-55 years.
Study Design:
-
Screening Phase: Assessment of eligibility criteria, including medical history, physical examination, and laboratory tests.
-
Treatment Phase (Randomized, Double-Blind, Placebo-Controlled):
-
Single Ascending Dose (SAD) Cohorts: Subjects receive a single dose of this compound or placebo.
-
Multiple Ascending Dose (MAD) Cohorts: Subjects receive daily doses of this compound or placebo for a specified number of days.
-
-
Follow-up Phase: Monitoring for adverse events and conducting follow-up assessments.
Assessments:
-
Safety: Monitoring of adverse events, vital signs, physical examinations, clinical laboratory tests (hematology, chemistry, urinalysis), and electrocardiograms (ECGs).
-
Pharmacokinetics: Collection of blood samples at predefined time points to measure plasma concentrations of this compound.
Summary and Future Directions
This compound is a promising antimicrobial peptide in early-stage clinical development. The available information suggests a favorable safety profile in Phase I trials, though quantitative data to support this is not yet in the public domain. The proposed mechanism of action, targeting the microbial cell membrane, is a well-established strategy for antimicrobial peptides.
For a comprehensive understanding of this compound's safety and toxicology, the following data will be critical as they become available:
-
Results from completed and ongoing clinical trials, including detailed adverse event profiles.
-
Findings from non-clinical toxicology studies.
-
Further elucidation of the molecular interactions between this compound and microbial membranes.
Researchers and drug development professionals should continue to monitor publications and communications from ProteLight Pharma and regulatory agencies for updates on the development of this compound.
References
- 1. ProteLight Pharma’s Innovative Antimicrobial Peptide PL-18 Suppository Has Received FDA Approval to Commence Clinical Studies._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 2. Antimicrobial Peptide PL-18 Suppository (First-in-class new drug) of ProteLight Pharma Received Clinical Trial Approval from CDE in China_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 3. ProteLight Pharma Received the Approval for its First Human Clinical Study in Australia for the Antimicrobial Peptide PL-18 Suppository_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 4. Pipeline-Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 5. ProteLight Pharma’s Innovative Antimicrobial Peptide PL-3301 Oral Gel Has Been Granted FDA Approval To Commence Clinical Trials._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 6. Ribosomes: The New Role of Ribosomal Proteins as Natural Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gosteganan Compound: A Technical Review of its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gosteganan, also known as PL-18, is a novel, broad-spectrum antimicrobial peptide currently under clinical development. It is a synthetic peptide derived from the N-terminal region (amino acids 2-20) of the Helicobacter pylori ribosomal protein L1 (RpL1), a fragment commonly referred to as HP(2-20)[1][2]. This technical guide provides a comprehensive review of the existing literature on this compound and its parent peptide, HP(2-20), focusing on its antimicrobial activity, mechanism of action, and the experimental protocols used for its evaluation. This compound exhibits potent activity against a wide range of pathogenic bacteria and fungi, including drug-resistant strains, positioning it as a promising candidate for the treatment of various infections.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its parent peptide, HP(2-20), has been evaluated against a variety of microorganisms. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data from multiple studies are summarized in the tables below.
Antibacterial Activity
| Peptide | Organism | MIC (µM) | Reference |
| HP(2-20) | Staphylococcus aureus | 12.5 | [3] |
| Escherichia coli | 6.25 | [3] | |
| Pseudomonas aeruginosa | 25 | [3] | |
| Listeria monocytogenes | 6.25 | ||
| Analogue 3 | Staphylococcus aureus | 0.78 | |
| (Q16W, D18W) | Escherichia coli | 0.39 | |
| Pseudomonas aeruginosa | 3.13 | ||
| Listeria monocytogenes | 0.39 |
Antifungal Activity
| Peptide | Organism | MIC (µM) | Reference |
| HP(2-20) | Candida albicans | 12.5 | |
| Trichosporon beigelii | 6.25 | ||
| Botrytis cinerea | 12.5 | ||
| Analogue 3 | Candida albicans | 3.13 | |
| (Q16W, D18W) | Trichosporon beigelii | 1.56 | |
| Botrytis cinerea | 3.13 |
Mechanism of Action
The primary mechanism of action for this compound and related HP(2-20) peptides is the direct disruption of microbial cell membranes. This is a hallmark of many antimicrobial peptides and differs from the mechanism of traditional antibiotics, which often target specific intracellular processes. The proposed mechanism does not involve a classical signaling pathway but rather a direct physical interaction with the cell membrane, leading to increased permeability and cell death.
The amphipathic nature of the peptide, with distinct hydrophobic and hydrophilic regions, is crucial for its activity. The positively charged residues are thought to initially interact with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683). Following this initial binding, the hydrophobic residues insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents, such as potassium ions, and ultimately leading to cell lysis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound and its parent peptide, HP(2-20).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.
-
Bacterial/Fungal Preparation: The microorganisms are grown to the mid-logarithmic phase in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The peptide is dissolved in a suitable solvent (e.g., 0.01% acetic acid) and then serially diluted in the growth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Vesicle Leakage Assay (Membrane Disruption)
This assay assesses the ability of the peptide to disrupt model lipid membranes.
-
Liposome (B1194612) Preparation: Small unilamellar vesicles (liposomes) are prepared from phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylserine) encapsulating a fluorescent dye, such as carboxyfluorescein, at a concentration where its fluorescence is self-quenched.
-
Peptide Interaction: The peptide is added to the liposome suspension.
-
Fluorescence Measurement: If the peptide disrupts the liposome membrane, the encapsulated dye is released and diluted, leading to an increase in fluorescence. This increase is monitored over time using a spectrofluorometer. The percentage of dye leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent like Triton X-100.
Conclusion
This compound (PL-18) is a promising antimicrobial peptide with a mechanism of action centered on the disruption of microbial cell membranes. Its broad-spectrum activity against both bacteria and fungi, including resistant strains, makes it a strong candidate for further drug development. The quantitative data from MIC assays consistently demonstrate its potency. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings. Future research should focus on in-depth structural studies of the peptide-membrane interaction and continued clinical evaluation to establish its therapeutic potential.
References
- 1. Design of novel analogue peptides with potent antibiotic activity based on the antimicrobial peptide, HP (2-20), derived from N-terminus of Helicobacter pylori ribosomal protein L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9463214B2 - Antibiotic peptide derived from helicobacter pylori ribosomal protein L1 and uses thereof - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
Gosteganan (HPRP-A1): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gosteganan, also known as HPRP-A1, is a synthetic antimicrobial peptide derived from the N-terminus of the Helicobacter pylori ribosomal protein L1. This peptide has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's target identification and validation. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows to facilitate further research and development of this promising therapeutic agent.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their rapid and broad-spectrum activity, often targeting the microbial membrane, which is less prone to the development of resistance. This compound (HPRP-A1) is one such peptide that has garnered interest for its potent antimicrobial and anticancer activities. Understanding its molecular targets and mechanism of action is crucial for its clinical development.
Target Identification
The primary target of this compound in microbial cells is the cell membrane. Evidence suggests that its mechanism of action involves the disruption of membrane integrity, leading to cell death. In the context of its anticancer activity, this compound has been shown to interact with cellular membranes and subsequently induce apoptosis through intracellular signaling pathways.
Primary Target: The Cell Membrane
The cationic and amphipathic nature of this compound facilitates its interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately, lysis of the bacterial cell.
Potential Intracellular Targets
While the cell membrane is the primary site of action, the ability of this compound to penetrate cell membranes, as demonstrated in its anticancer activity, suggests the potential for intracellular targets in microbial cells. Studies on its anticancer mechanism reveal that HPRP-A1 can induce apoptosis by activating intracellular caspase cascades.[1] This suggests that this compound, upon entering the bacterial cytoplasm, could potentially interact with and disrupt essential intracellular processes such as DNA replication, protein synthesis, or enzymatic activities. However, specific intracellular targets in bacteria have not yet been definitively identified and remain an area for further investigation.
Quantitative Data
The antimicrobial and anticancer activities of this compound (HPRP-A1) have been quantified in various studies. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (HPRP-A1) Against Various Microorganisms
| Microorganism | Strain | MIC (µM) | Reference |
| Gram-positive and Gram-negative bacteria | Panel of various strains | 1-4 | [2] |
| Candida albicans | Not specified | Not specified (antifungal activity noted) | [3] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of HPRP-A1 Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | < 10 | [4] |
| Melanoma, Gastric, Liver, Cervical Cancer Cells | Various | < 10 | [4] |
Target Validation
Validating the identified targets of this compound is a critical step in understanding its mechanism of action and for guiding drug development efforts. A combination of genetic, biochemical, and biophysical approaches can be employed for this purpose.
Validation of Membrane Interaction
Several biophysical techniques can be used to validate and characterize the interaction of this compound with bacterial membranes.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of this compound to lipid bilayers that mimic bacterial membranes.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of this compound to membrane vesicles, providing thermodynamic parameters of the interaction.
-
Fluorescence Spectroscopy: Using fluorescently labeled this compound or membrane probes, one can monitor the peptide's binding to and insertion into bacterial membranes.
Identification and Validation of Intracellular Targets
Identifying potential intracellular targets requires techniques that can capture binding partners of this compound within the cell.
-
Affinity Chromatography: Immobilized this compound can be used as bait to capture interacting proteins from bacterial lysates.
-
Pull-down Assays: Similar to affinity chromatography, this method uses tagged this compound to "pull down" its binding partners from a complex mixture.
-
Yeast Two-Hybrid System: This genetic method can be adapted to screen for protein-protein interactions between this compound and a library of bacterial proteins.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and advancement of research. The following sections provide generalized protocols for key experiments in this compound target identification and validation.
Protocol for Affinity Chromatography
-
Immobilization of this compound: Covalently couple synthetic this compound to a chromatography resin (e.g., NHS-activated sepharose).
-
Preparation of Bacterial Lysate: Culture the target bacteria to mid-log phase, harvest the cells, and prepare a cell-free lysate.
-
Binding: Incubate the bacterial lysate with the this compound-coupled resin to allow for the binding of interacting proteins.
-
Washing: Wash the resin extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using a high-salt buffer or a pH gradient.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
Protocol for Surface Plasmon Resonance (SPR)
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with a lipid composition that mimics the target bacterial membrane.
-
Chip Immobilization: Immobilize the liposomes onto an SPR sensor chip.
-
Binding Analysis: Inject different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol for Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of this compound and bacterial membrane vesicles in the same buffer.
-
Titration: Titrate the this compound solution into the sample cell containing the membrane vesicles while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows for this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for intracellular target identification.
Conclusion and Future Directions
This compound (HPRP-A1) is a promising antimicrobial peptide with a primary mechanism of action involving the disruption of the bacterial cell membrane. Its anticancer activity, which involves the induction of apoptosis, suggests the potential for intracellular targets. While the membrane-disruptive properties are a key feature, further research is needed to definitively identify and validate any specific intracellular targets in bacteria. The application of advanced proteomic and genetic techniques, as outlined in this guide, will be instrumental in elucidating the complete molecular mechanism of this compound. A thorough understanding of its targets will facilitate the rational design of more potent and selective analogs for therapeutic development.
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antibacterial Peptide Kills Extracellular and Intracellular Bacteria Without Affecting Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-down assays [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Gosteganan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gosteganan, a synthetic antimicrobial peptide with the sequence Ac-d(Phe-Lys-Lys-Leu-Lys-Lys-Leu-Phe-Ser-Lys-Leu-Trp-Asn-Trp-Lys)-NH2, represents a promising candidate for the development of novel anti-infective therapeutics. Its cationic and amphipathic nature suggests a mechanism of action involving the disruption of microbial cell membranes. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for laboratory research purposes. It includes representative data for synthesis yield, purity, and antimicrobial activity to serve as a benchmark for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Sequence | Ac-d(Phe-Lys-Lys-Leu-Lys-Lys-Leu-Phe-Ser-Lys-Leu-Trp-Asn-Trp-Lys)-NH2 | [1] |
| Molecular Formula | C103H159N25O18 | [1] |
| Molecular Weight | 2035.52 g/mol | [1] |
| Net Charge (at pH 7) | +7 | Calculated |
| Appearance | White to off-white lyophilized powder | Expected |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the synthesis of this compound on a Rink Amide resin using automated Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Asn(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. For each coupling cycle:
-
Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the peptide-resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5 v/v/w/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize it from a water/acetonitrile (B52724) mixture to obtain a fluffy white powder.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound.
Characterization by Mass Spectrometry:
-
Determine the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The observed mass should correspond to the calculated molecular weight of this compound (2035.52 Da).
Representative Data
The following tables present representative data for the synthesis and antimicrobial activity of this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Synthesis and Purification Summary (Representative Data)
| Parameter | Representative Value |
| Crude Peptide Yield | 75% |
| Purity after Purification (by analytical HPLC) | >98% |
| Observed Molecular Weight (ESI-MS) | 2035.6 [M+H]+ |
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) (Representative Data)
The antimicrobial activity of this compound can be determined using a broth microdilution assay.
| Bacterial Strain | Representative MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 16 |
| Staphylococcus aureus (ATCC 25923) | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
| Candida albicans (ATCC 10231) | 64 |
Mechanism of Action
While specific mechanistic studies on this compound are not extensively available, as a cationic antimicrobial peptide, its primary mechanism of action is likely the disruption of microbial cell membranes. The positively charged lysine (B10760008) residues in this compound are expected to interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the hydrophobic residues (Phenylalanine, Leucine, Tryptophan) are thought to insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death.
Diagrams
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for Gosteganezumab (Gantenerumab) in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gosteganezumab, likely a misspelling of Gantenerumab, is a fully human IgG1 monoclonal antibody designed to target aggregated forms of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease.[1][2][3][4][5] These application notes provide detailed protocols for utilizing Gantenerumab in cell culture experiments to study its therapeutic potential and mechanism of action.
Mechanism of Action: Gantenerumab primarily works by binding to aggregated Aβ, including soluble oligomers and insoluble fibrils found in amyloid plaques.[1][3] This binding facilitates the clearance of these neurotoxic species through Fc gamma receptor-mediated phagocytosis by microglia.[1][2][4][5] Additionally, Gantenerumab may neutralize the toxic effects of Aβ oligomers and inhibit the formation of new plaques.[1][4][5][6]
Key In Vitro Applications and Experimental Protocols
This section outlines key cell culture-based assays to investigate the efficacy and mechanism of action of Gantenerumab.
Aβ Plaque Clearance Assay using Microglia Co-culture
This assay evaluates the ability of Gantenerumab to enhance the phagocytosis of Aβ plaques by microglia.
Experimental Protocol:
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture a neuronal cell line that produces Aβ plaques (e.g., SH-SY5Y neuroblastoma cells overexpressing APP) or use post-mortem Alzheimer's disease brain tissue slices.
-
-
Co-culture Setup:
-
Plate microglia onto coverslips or chamber slides.
-
Add Aβ plaques (either from cultured neuronal cells or brain tissue slices) to the microglial culture.
-
-
Gantenerumab Treatment:
-
Treat the co-cultures with varying concentrations of Gantenerumab (e.g., 0.1 nM to 100 nM). Include an isotype control antibody and a vehicle control.
-
Incubate for 24-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against Aβ (e.g., 6E10) and a marker for microglia (e.g., Iba1).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Image Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the amount of Aβ fluorescence within Iba1-positive microglia to determine the extent of phagocytosis.
-
Neuronal Viability Assay in the Presence of Aβ Oligomers
This protocol assesses the neuroprotective effects of Gantenerumab against Aβ oligomer-induced toxicity.
Experimental Protocol:
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate neuronal culture medium.
-
-
Preparation of Aβ Oligomers:
-
Prepare Aβ42 oligomers according to established protocols (e.g., by incubating synthetic Aβ42 peptides).
-
-
Treatment:
-
Pre-incubate the neuronal cells with different concentrations of Gantenerumab (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Add pre-formed Aβ oligomers (e.g., 1-10 µM) to the cell cultures.
-
Include controls for vehicle, Gantenerumab alone, and Aβ oligomers alone.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay, such as the MTT assay or LDH assay, according to the manufacturer's instructions.
-
Alternatively, use live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify the percentage of viable cells using fluorescence microscopy.
-
Aβ Aggregation Inhibition Assay
This assay determines if Gantenerumab can prevent the aggregation of Aβ peptides.
Experimental Protocol:
-
Preparation of Aβ Peptides:
-
Prepare a solution of synthetic Aβ42 peptides in a suitable buffer.
-
-
Aggregation Reaction:
-
Incubate the Aβ peptides with varying concentrations of Gantenerumab or an isotype control antibody.
-
Incubate the mixture at 37°C with gentle agitation for several hours to days to allow for aggregation.
-
-
Quantification of Aggregation:
-
Use Thioflavin T (ThT) fluorescence assay to quantify the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
-
Measure the fluorescence intensity at different time points using a fluorescence plate reader.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Gantenerumab from in vitro and preclinical studies.
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (KD) to Aβ Fibrils | 0.6 nM | In vitro binding assay | [3] |
| Binding Affinity (KD) to Aβ Oligomers | 1.2 nM | In vitro binding assay | [3] |
| EC50 for Aβ Plaque Removal | 0.7 nM | Co-culture of AD brain sections and microglia | [3][7] |
| Aβ Plaque Reduction (Hippocampus) | 36% | Transgenic mice | [7] |
| Aβ Plaque Reduction (Neocortex) | 40% | Transgenic mice | [7] |
| Aβ Plaque Reduction (Thalamus) | 70% | Transgenic mice | [7] |
Visualizations: Signaling Pathways and Workflows
Gantenerumab's Mechanism of Action in Aβ Clearance
Caption: Gantenerumab binds to Aβ aggregates, leading to their clearance by microglia and neutralizing neurotoxicity.
Experimental Workflow for Aβ Plaque Clearance Assay
Caption: Workflow for assessing Gantenerumab-mediated Aβ plaque clearance by microglia in vitro.
Logical Relationship of Neuronal Viability Assay
Caption: Logical flow showing how Gantenerumab's neutralization of Aβ oligomers leads to a measurable neuroprotective effect.
References
- 1. Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gantenerumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gosteganan Dosage in Animal Model Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Preclinical animal models are indispensable in drug discovery and development, providing critical insights into the efficacy, safety, and pharmacokinetic profiles of novel therapeutic agents. Establishing the appropriate dosage is a pivotal step in designing these studies to ensure that the findings are both relevant and reproducible. This document provides detailed application notes and protocols for determining the dosage of Gosteganan in various animal models, based on available preclinical data. It also outlines key experimental methodologies and visualizes associated signaling pathways.
Pharmacokinetic and Pharmacodynamic Profile of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, alongside its mechanism of action, is fundamental to dose selection. The following tables summarize key pharmacokinetic parameters of this compound across different species.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Oral (gavage) | 10 | 1.5 | 1250 | 7800 | 4.2 | 65 |
| Mouse | Intravenous | 2 | 0.1 | 2100 | 8100 | 4.0 | 100 |
| Rat | Oral (gavage) | 20 | 2.0 | 1800 | 15600 | 6.5 | 72 |
| Rat | Intravenous | 5 | 0.1 | 3200 | 16200 | 6.3 | 100 |
| Dog | Oral (capsule) | 5 | 2.5 | 950 | 11400 | 8.1 | 78 |
| Dog | Intravenous | 1 | 0.2 | 1500 | 11800 | 7.9 | 100 |
Table 2: Effective Dose (ED50) of this compound in Different Animal Models of Disease
| Animal Model | Disease Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Mouse | Carrageenan-induced Paw Edema | Reduction in paw volume | Oral | 15 |
| Rat | Collagen-induced Arthritis | Reduction in arthritis score | Oral | 10 |
| Dog | Spontaneous Osteoarthritis | Improvement in lameness score | Oral | 5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Drug Administration:
-
Oral (PO): this compound is suspended in 0.5% carboxymethylcellulose and administered via oral gavage at a dose of 20 mg/kg.
-
Intravenous (IV): this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline and administered via the tail vein at a dose of 5 mg/kg.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into EDTA-coated tubes.
-
Sample Processing: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Protocol 2: Efficacy Study in a Rat Model of Collagen-Induced Arthritis
-
Animal Model: Male Lewis rats (150-200g).
-
Induction of Arthritis: Arthritis is induced by intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant at the base of the tail. A booster injection is given on day 21.
-
Treatment Groups:
-
Vehicle control (0.5% carboxymethylcellulose, p.o.)
-
This compound (10 mg/kg, p.o.)
-
Positive control (e.g., Methotrexate, 1 mg/kg, i.p., once weekly)
-
-
Dosing: Treatment is initiated on day 21 and continued daily for 14 days.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored three times a week based on the swelling and redness of each paw (scale 0-4).
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer.
-
Histopathology: At the end of the study, ankle joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding and communication.
Application Notes and Protocols for High-Throughput Screening of Gosteganan and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gosteganan
This compound is a novel antimicrobial peptide (AMP) with broad-spectrum activity against a range of bacterial and fungal pathogens.[1] As with many AMPs, its primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[2][3] Further investigation into its specific interactions and potential intracellular targets is crucial for its development as a therapeutic agent. High-throughput screening (HTS) assays are essential for rapidly evaluating the efficacy of this compound, identifying potential synergistic interactions with other compounds, and screening for new, more potent derivatives. This document provides detailed protocols for various HTS assays applicable to the study of this compound and other antimicrobial peptides.
High-Throughput Screening Assays for Antimicrobial Activity
The primary goal of HTS for antimicrobial peptides is to determine the minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4] Several methods can be adapted for high-throughput formats to accelerate the screening process.
Luminescence-Based Viability Assay
This assay utilizes a recombinant bacterial strain that constitutively expresses a luciferase enzyme. The luminescence signal is directly proportional to the number of viable bacterial cells. A decrease in luminescence upon treatment with an antimicrobial agent indicates a reduction in cell viability.[5][6]
-
Bacterial Strain Preparation: Use a luminescent strain of the target bacterium (e.g., Pseudomonas aeruginosa H1001). Culture the bacteria overnight in appropriate broth media at 37°C with shaking.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations.
-
Assay Plate Preparation: Using a liquid handling robot, dispense the diluted this compound and control compounds into a 384-well microplate.
-
Bacterial Inoculation: Dilute the overnight bacterial culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in fresh broth. Add the bacterial suspension to each well of the assay plate.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control. The MIC is determined as the lowest concentration that shows a significant reduction in luminescence.
| This compound Conc. (µg/mL) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Control) | 1,500,000 | 75,000 | 0 |
| 1 | 1,350,000 | 67,500 | 10 |
| 2 | 975,000 | 48,750 | 35 |
| 4 | 300,000 | 15,000 | 80 |
| 8 | 75,000 | 3,750 | 95 |
| 16 | 15,000 | 750 | 99 |
Fluorescence-Based Membrane Permeability Assay
This assay employs fluorescent dyes to assess the integrity of the bacterial cell membrane. A common approach is to use a dye that can only enter cells with compromised membranes and fluoresces upon binding to intracellular components like DNA. An increase in fluorescence indicates membrane permeabilization.
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.
-
Compound and Dye Preparation: Prepare serial dilutions of this compound. Prepare a working solution of a membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide).
-
Assay Execution: In a 384-well plate, add the bacterial suspension, the fluorescent dye, and the serially diluted this compound.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a specified period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that induces a significant increase in fluorescence, indicating membrane disruption.
| This compound Conc. (µg/mL) | Average Fluorescence (RFU) | Standard Deviation | Fold Increase in Fluorescence |
| 0 (Control) | 500 | 25 | 1.0 |
| 1 | 750 | 37.5 | 1.5 |
| 2 | 1500 | 75 | 3.0 |
| 4 | 4000 | 200 | 8.0 |
| 8 | 8500 | 425 | 17.0 |
| 16 | 9000 | 450 | 18.0 |
Automated Broth Microdilution Assay
This is a high-throughput adaptation of the classical broth microdilution method.[4][7] Automation of liquid handling and optical density readings allows for the rapid and reproducible determination of MIC values for a large number of compounds.[8]
-
Compound Plating: Use an automated liquid handler to prepare serial dilutions of this compound and control antibiotics in 384-well microplates containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in CAMHB as per CLSI guidelines.
-
Inoculation: Use an automated system to inoculate the microplates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Use an automated plate reader to measure the optical density (OD) at 600 nm for each well.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that results in a significant inhibition of bacterial growth, observed as a substantial reduction in OD compared to the positive control.
| This compound Conc. (µg/mL) | Average OD600 | Standard Deviation | Growth Inhibition (%) |
| 0 (Control) | 0.850 | 0.043 | 0 |
| 1 | 0.810 | 0.041 | 4.7 |
| 2 | 0.630 | 0.032 | 25.9 |
| 4 | 0.150 | 0.008 | 82.4 |
| 8 | 0.050 | 0.003 | 94.1 |
| 16 | 0.045 | 0.002 | 94.7 |
Visualizations
Experimental Workflow for HTS of Antimicrobial Peptides
Caption: A generalized workflow for high-throughput screening of antimicrobial peptides.
Plausible Signaling Pathway for this compound's Antimicrobial Action
References
- 1. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening for antimicrobial peptides using the SPOT technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Gosteganan: Not a Marker for Fluorescence Microscopy
Extensive research has found no evidence to support the use of Gosteganan as a marker in fluorescence microscopy. This compound, also known as PL-18, is a broad-spectrum antimicrobial peptide.[1][2] Its primary function and area of research is in the treatment of bacterial and fungal infections.[2]
Current scientific literature and product databases do not indicate that this compound possesses intrinsic fluorescent properties or is used as a fluorescent label for cellular imaging. The core application of this compound lies in its therapeutic potential as an antimicrobial agent.
Understanding this compound's Actual Role
This compound is derived from the N-terminus of the Helicobacter pylori ribosomal protein L1 (RpL1).[1] It has demonstrated significant antimicrobial activity against a range of pathogens.
Key characteristics of this compound include:
-
Broad-Spectrum Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]
-
Clinical Development: this compound is currently in clinical development as a potential treatment for various infections.
General Principles of Fluorescence Microscopy Markers
For a substance to be used as a marker in fluorescence microscopy, it must possess specific photophysical properties. These include:
-
Fluorophore: The molecule must be a fluorophore, meaning it can absorb light at a specific wavelength and emit light at a longer wavelength.
-
Photostability: It should be resistant to photobleaching, the process by which a fluorophore loses its ability to fluoresce upon repeated exposure to light.
-
Quantum Yield: This is a measure of the efficiency of fluorescence, representing the ratio of emitted photons to absorbed photons. A high quantum yield is desirable for a bright signal.
-
Specificity: For targeted imaging, the fluorescent marker must be able to specifically bind to the molecule or cellular structure of interest.
This compound is not described in the scientific literature as possessing these requisite characteristics for use in fluorescence microscopy. Researchers, scientists, and drug development professionals seeking fluorescent markers should refer to established and validated fluorescent probes and labeling technologies.
References
- 1. Graduate course: Cellular Imaging 3 hp | Core Facilities, Göteborgs universitet [gu.se]
- 2. Antimicrobial Peptide PL-18 Suppository (First-in-class new drug) of ProteLight Pharma Received Clinical Trial Approval from CDE in China_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Gosteganan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gosteganan is a novel investigational therapeutic agent with potential applications in the treatment of inflammatory diseases. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d5 (internal standard, IS) (≥99% purity)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
3. Preparation of Standard and Quality Control Solutions
Stock solutions of this compound and this compound-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
4. Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound-d5, 100 ng/mL in 50:50 acetonitrile:water).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 3.5 | 10 |
Mass Spectrometry (MS) Parameters:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and its internal standard are listed in Table 2.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 384.2 | 254.1 | 35 | 80 |
| This compound-d5 | 389.2 | 259.1 | 35 | 80 |
Data Presentation
The method was validated according to regulatory guidelines. The results for the calibration curve, accuracy, and precision are summarized below.
Calibration Curve
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Mean Accuracy (%) |
| 0.1 | 98.5 |
| 0.2 | 101.2 |
| 0.5 | 99.8 |
| 1.0 | 102.5 |
| 5.0 | 97.6 |
| 10.0 | 103.1 |
| 50.0 | 98.9 |
| 100.0 | 100.7 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 5.2 | 104.5 | 6.8 | 102.3 |
| LQC | 0.3 | 4.1 | 98.7 | 5.5 | 99.1 |
| MQC | 30 | 3.5 | 101.2 | 4.2 | 100.5 |
| HQC | 80 | 2.8 | 99.5 | 3.9 | 101.8 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical mechanism of action of this compound.
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a short chromatographic run time, making it suitable for high-throughput analysis. The validation results demonstrate that the method meets the criteria for bioanalytical method validation and can be confidently applied to support clinical and non-clinical studies of this compound.
Application Notes: Characterization of Molecule-G (Gosteganan) Binding to EGFR
Introduction
Molecule-G (Gosteganan) is a novel small molecule inhibitor under investigation for its potential therapeutic effects. Preliminary screenings have suggested that Molecule-G may exert its activity by binding to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer development and progression. Characterizing the binding affinity, kinetics, and thermodynamics of the Molecule-G-EGFR interaction is a critical step in its preclinical development. These application notes provide a detailed overview of the protocols for assessing this interaction using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Cellular Thermal Shift Assay (CETSA).
Mechanism of Action
EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By binding to the kinase domain of EGFR, Molecule-G is hypothesized to inhibit its autophosphorylation and subsequent downstream signaling, thereby impeding tumor growth.
dot
Caption: Simplified EGFR signaling pathway and the inhibitory action of Molecule-G.
Quantitative Data Summary
The following tables summarize the hypothetical binding data for the interaction between Molecule-G and the EGFR kinase domain, as determined by various biophysical assays.
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Parameter | Value | Unit |
| Association Rate Constant (ka) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 7.5 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 5.0 | nM |
Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Unit |
| Stoichiometry (N) | 1.1 | - |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | -14.2 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -8.3 | kcal/mol |
| Equilibrium Dissociation Constant (KD) | 4.8 | nM |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Condition | Melting Temperature (Tm) | ΔTm (vs. Vehicle) |
| Vehicle (DMSO) | 48.2 °C | - |
| Molecule-G (10 µM) | 52.7 °C | +4.5 °C |
Experimental Protocols
dot
Caption: Workflow for characterizing Molecule-G and EGFR interaction.
Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of Molecule-G binding to EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR kinase domain
-
Molecule-G (this compound) stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Immobilization of EGFR:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant EGFR kinase domain (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization step.
-
-
Binding Analysis:
-
Prepare a dilution series of Molecule-G in running buffer with a constant, low percentage of DMSO (e.g., 1%). A typical concentration range could be 0.1 nM to 100 nM.
-
Inject the different concentrations of Molecule-G over the EGFR and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (N) of the Molecule-G-EGFR interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human EGFR kinase domain
-
Molecule-G (this compound)
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze the EGFR protein extensively against the ITC buffer.
-
Dissolve Molecule-G in the final dialysis buffer to minimize buffer mismatch effects. Ensure the DMSO concentration is identical in both the protein and ligand solutions.
-
Prepare the protein solution (e.g., 10-20 µM EGFR) in the sample cell and the ligand solution (e.g., 100-200 µM Molecule-G) in the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Molecule-G solution into the EGFR solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine N, KD, and ΔH. Calculate ΔG and ΔS from these values.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Molecule-G with EGFR in a cellular context by measuring the thermal stabilization of the target protein.
Materials:
-
A431 cells (EGFR-overexpressing cell line)
-
Molecule-G (this compound)
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Anti-EGFR antibody
Protocol:
-
Cell Treatment:
-
Culture A431 cells to ~80% confluency.
-
Treat the cells with either Molecule-G (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Protein Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the amount of soluble EGFR at each temperature point using SDS-PAGE and Western blotting with an anti-EGFR antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble EGFR as a function of temperature for both the vehicle- and Molecule-G-treated samples.
-
Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates target engagement.
-
Application Notes and Protocols for Efficacy Studies of Gosteganan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gosteganan is a novel, synthetic, broad-spectrum antimicrobial peptide (AMP) with the amino acid sequence Ac-d(Phe-Lys-Lys-Leu-Lys-Lys-Leu-Phe-Ser-Lys-Leu-Trp-Asn-Trp-Lys)-NH2. Derived from a segment of the Helicobacter pylori ribosomal protein L1, this compound is a cationic peptide designed for potent antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1] As with many cationic AMPs, its proposed mechanism of action involves the disruption of microbial cell membranes, a process initiated by electrostatic interactions with the negatively charged components of these membranes.[2][3][4][5] This direct, physical mechanism of action is anticipated to reduce the likelihood of microbial resistance development compared to traditional antibiotics that target specific metabolic pathways.
These application notes provide a comprehensive guide for researchers intending to evaluate the efficacy of this compound. The protocols outlined below are designed to facilitate reproducible preclinical assessments of its antimicrobial and cytotoxic properties.
Data Presentation
As no specific efficacy data for this compound has been publicly released, the following tables present hypothetical, yet realistic, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation and interpretation in future studies.
Table 1: In Vitro Antimicrobial Efficacy of this compound (Hypothetical Data)
| Target Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 | 64 |
| Candida albicans | ATCC 90028 | Fungus | 8 | 16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Type | HC₅₀ (µg/mL) |
| HEK 293 | Human Embryonic Kidney | > 256 |
| HaCaT | Human Keratinocyte | > 256 |
| Human Red Blood Cells | Primary Cells | > 512 |
HC₅₀: 50% Hemolytic Concentration / 50% Cytotoxic Concentration
Experimental Protocols
The following are detailed protocols for key experiments to determine the efficacy and safety profile of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound (lyophilized powder)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to a concentration of 1024 µg/mL.
-
Microorganism Preparation: Inoculate a single colony of the test microorganism into appropriate broth and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well to a final concentration of 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible growth is observed.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial microbial inoculum.
Materials:
-
MIC plates from Protocol 1
-
Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK 293, HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the HC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cooperative interaction of antimicrobial peptides with the interrelated immune pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gosteganan insolubility in aqueous solutions
Technical Support Center: Gosteganan
Fictional Compound Profile: this compound
This compound is a novel, synthetic small molecule inhibitor under investigation for its potential therapeutic effects. It is characterized as a weakly acidic (pKa ≈ 4.5), highly lipophilic, and crystalline solid. While demonstrating high potency in enzymatic assays, its development is challenged by extremely low aqueous solubility (<1 µg/mL at neutral pH), which can lead to experimental variability and poor bioavailability. This guide provides troubleshooting strategies and answers to frequently asked questions regarding this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
For initial high-concentration stock solutions, a 100% dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound exhibits good solubility in this organic solvent. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q2: Why does this compound precipitate when I dilute my DMSO stock in aqueous buffer or cell culture media?
This is a common phenomenon known as "crashing out" or "solvent shock".[1] this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit in the final solution and precipitate.[1]
Q3: What does this compound precipitation look like?
Precipitation can manifest as a fine, cloudy haze, visible particles, or even crystalline structures that may settle at the bottom of your tube or plate.[1] This can be easily mistaken for microbial contamination, but precipitation will not be accompanied by a change in pH or the presence of motile organisms under a microscope.[1]
Q4: Can I heat the aqueous solution to dissolve more this compound?
While slightly warming the solution (e.g., to 37°C) can sometimes help, excessive heating is not recommended.[2] Most substances absorb heat during dissolution, so a modest temperature increase can improve solubility. However, this compound's stability at higher temperatures in aqueous solutions has not been fully characterized, and heating could lead to degradation. Always use pre-warmed media (37°C) for cell-based assays.
Q5: How does the pH of my aqueous solution affect this compound's solubility?
As a weakly acidic drug, this compound's solubility is highly pH-dependent. It is more soluble in alkaline (basic) conditions (pH > pKa) where it can deprotonate to form a more soluble salt. Conversely, in acidic or neutral solutions (pH < pKa), it will be in its less soluble, unionized form.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Question: I prepared a 10 mM stock of this compound in DMSO. When I add it to my phosphate-buffered saline (PBS) or cell culture medium, a precipitate forms instantly. How can I prevent this?
Answer: Immediate precipitation is typically due to the final concentration of this compound exceeding its aqueous solubility limit. The following steps can help mitigate this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration in the aqueous medium is higher than this compound's solubility threshold. | Lower the final working concentration. It's crucial to first determine the maximum soluble concentration by performing a solubility test in your specific medium. |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions. Instead of a single large dilution, create an intermediate dilution of the stock in a small volume of pre-warmed medium first. Then, add this to the final volume. Always add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersion. |
| Low Temperature of Medium | The solubility of most compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous solutions or cell culture media for your dilutions. |
| Incorrect Solvent Choice | While DMSO is an excellent solvent for the stock, other co-solvents might be more suitable for the final formulation depending on the experimental system. | For in vivo or certain cell-based experiments, consider formulating this compound with co-solvents like PEG 300, propylene (B89431) glycol, or ethanol, which can improve solubility in aqueous systems. |
Issue 2: Delayed Precipitation in Cell Culture Incubator
Question: My this compound-containing media looks clear initially, but after a few hours in the 37°C incubator, I see a cloudy precipitate or crystals in my culture plates. What is causing this?
Answer: Delayed precipitation can occur due to the compound's thermodynamic instability in the aqueous environment over time, or interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | Your initial dilution may have created a supersaturated solution that is temporarily clear but thermodynamically unstable. Over time, the compound begins to crystallize and precipitate out. | The most reliable solution is to work at or below the determined equilibrium solubility limit of this compound in your specific cell culture medium. |
| pH Shift in Media | Cell metabolism can cause the pH of the culture medium to change over time. For a weakly acidic compound like this compound, a decrease in pH will further reduce its solubility. | Ensure your medium is adequately buffered. Use a CO2 incubator to maintain the pH of bicarbonate-buffered media. If the problem persists, consider using a medium with a different buffering system. |
| Interaction with Media Components | This compound may bind to proteins in fetal bovine serum (FBS) or interact with salts and other components in the medium, leading to the formation of insoluble complexes. | Test the solubility of this compound in both serum-free and serum-containing media to see if serum components are a factor. If precipitation is worse in serum-free conditions, the presence of serum proteins may be helping to keep it in solution. |
| Evaporation | In multi-well plates, evaporation from the outer wells can concentrate the media components, including this compound, causing it to exceed its solubility limit. | Maintain proper humidity in the incubator. For long-term experiments, consider not using the outer wells of the plate or filling them with sterile PBS to create a humidity barrier. |
Quantitative Data on this compound Solubility
The following data is for illustrative purposes to guide formulation development.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | This compound Solubility (µg/mL) | Fold Increase (vs. pH 5.0) |
| 5.0 | 0.8 | 1.0 |
| 6.0 | 1.5 | 1.9 |
| 7.0 | 5.2 | 6.5 |
| 7.4 | 12.8 | 16.0 |
| 8.0 | 45.1 | 56.4 |
Table 2: Effect of Co-solvents on this compound Solubility in a pH 7.4 Buffer
| Co-solvent System | Co-solvent Concentration (% v/v) | This compound Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| pH 7.4 Buffer (Control) | 0% | 12.8 | 1.0 |
| Ethanol | 10% | 55.2 | 4.3 |
| PEG 400 | 10% | 180.5 | 14.1 |
| Propylene Glycol | 10% | 98.6 | 7.7 |
| DMSO | 5% | 250.0+ | >19.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound for subsequent dilution.
Materials:
-
This compound (crystalline powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass of this compound: [Assume a fictional MW, e.g., 450 g/mol ]). For 1 mL of a 10 mM solution, you would need 0.45 mg.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of 100% DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sonicate (If Necessary): If particles are still visible, sonicate the vial in a water bath for 5-10 minutes, or until the solution is completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay in Aqueous Media
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous medium (e.g., cell culture medium + 10% FBS) before precipitation occurs.
Materials:
-
10 mM this compound stock in DMSO
-
Test medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare Serial Dilutions: In a separate 96-well plate or in tubes, prepare a 2-fold serial dilution of your 10 mM this compound stock in 100% DMSO.
-
Add to Test Medium: In the clear-bottom 96-well plate, add 198 µL of the pre-warmed test medium to each well.
-
Transfer Compound: Transfer 2 µL from each DMSO serial dilution into the corresponding wells of the plate containing the medium. This creates a 1:100 dilution and keeps the final DMSO concentration at a constant 1%. Also include a DMSO-only control.
-
Incubate and Read: Immediately after adding the compound, gently mix the plate and read the absorbance at 600 nm (Time 0). Incubate the plate at 37°C.
-
Monitor Precipitation: Take subsequent absorbance readings at various time points (e.g., 1, 4, and 24 hours). An increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance over time is considered the kinetic solubility limit of this compound under these conditions.
Visualizations
Caption: Logical workflow for troubleshooting this compound insolubility.
Caption: Experimental workflow for a kinetic solubility assay.
Caption: Impact of this compound solubility on a signaling pathway.
References
How to prevent Gosteganan degradation in experiments
Disclaimer: The following technical support guide is a comprehensive template designed for researchers, scientists, and drug development professionals. Publicly available information on a compound specifically named "Gosteganan" is limited. Therefore, this guide is based on best practices for handling sensitive chemical compounds in a laboratory setting. Users are advised to adapt the recommendations and protocols based on the specific chemical properties of this compound and their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation in experimental settings?
A1: While specific data on this compound is not publicly available, degradation of sensitive compounds in a research environment is often attributed to a few key factors:
-
Temperature: Many compounds are sensitive to high temperatures, which can accelerate chemical reactions leading to degradation. Inconsistent temperature control, such as frequent freeze-thaw cycles, can also compromise stability.
-
Light Exposure: Photodegradation can occur when a compound is exposed to light, particularly UV radiation. This is a common issue for light-sensitive molecules.
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Exposure to oxygen in the air can lead to oxidative degradation. This is a concern for compounds with electron-rich moieties.
-
Contamination: The presence of impurities, such as metal ions or reactive chemicals from lab equipment, can catalyze degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Best practices include:
-
Temperature Control: Store at the recommended temperature, typically in a calibrated freezer or refrigerator. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.
-
Inert Atmosphere: For oxygen-sensitive compounds, consider storing under an inert gas like argon or nitrogen.
-
Desiccation: If the compound is sensitive to moisture, store it in a desiccator.
-
Proper Sealing: Ensure that storage containers are tightly sealed to prevent exposure to air and moisture.
Q3: Can the solvent I use affect the stability of this compound?
A3: Absolutely. The choice of solvent is critical. It is important to use high-purity, anhydrous solvents when preparing stock solutions. Some solvents can react with the compound or contain impurities that promote degradation. Always refer to the manufacturer's instructions or perform solubility and stability studies to determine the most appropriate solvent for this compound.
Troubleshooting Guide
Issue 1: I am observing a progressive loss of this compound activity in my cell-based assays.
-
Question: Have you confirmed the stability of this compound in your cell culture medium at 37°C?
-
Answer: Many compounds are unstable in aqueous media at physiological temperatures. It is recommended to perform a time-course experiment to determine the half-life of this compound in your specific cell culture medium. You can analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or a similar analytical method to quantify the amount of intact this compound.
-
-
Question: Are you preparing fresh dilutions of this compound for each experiment?
-
Answer: Pre-diluted solutions of this compound in aqueous buffers may not be stable for long periods. It is best practice to prepare fresh dilutions from a concentrated stock solution immediately before each experiment.
-
Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks, suggesting the presence of degradation products.
-
Question: How was the this compound sample handled prior to analysis?
-
Answer: Exposure to light, elevated temperatures on an autosampler, or incompatible vial materials can cause degradation during the analytical process itself. Ensure that samples are protected from light and maintained at a cool temperature in the autosampler.
-
-
Question: Have you performed forced degradation studies?
-
Answer: Forced degradation studies can help identify the likely degradation pathways and products.[1] By exposing this compound to stress conditions (e.g., acid, base, peroxide, heat, light), you can generate and characterize its degradation products. This information is invaluable for developing stable formulations and analytical methods.
-
Quantitative Data Summary
The following table provides a template for summarizing stability data for this compound under various conditions. Users should populate this table with their own experimental data.
| Condition | Temperature (°C) | Duration | Percent Degradation | Degradation Products Observed |
| Aqueous Buffer | ||||
| pH 3 | 25 | 24 hours | ||
| pH 7.4 | 25 | 24 hours | ||
| pH 9 | 25 | 24 hours | ||
| Solvent | ||||
| DMSO | 4 | 7 days | ||
| Ethanol | 4 | 7 days | ||
| Light Exposure | ||||
| UV Light (254 nm) | 25 | 8 hours | ||
| Oxidative Stress | ||||
| 3% H₂O₂ | 25 | 4 hours |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a solid or solution state) at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow to minimize this compound degradation.
Caption: Troubleshooting logic for this compound degradation.
Caption: Hypothetical signaling pathway affected by this compound degradation.
References
Technical Support Center: Optimizing Gosteganan Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gosteganan concentration for cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| Low signal-to-noise ratio in viability assay | - Suboptimal cell number- Incorrect incubation time with viability reagent- Low metabolic activity of cells | - Determine the optimal cell seeding density where cells are in the logarithmic growth phase.[1]- Optimize the incubation time for your specific cell line and assay.[2]- Ensure the use of a viability assay appropriate for your cells' metabolic rate. |
| Unexpectedly high or low cell viability at all this compound concentrations | - Incorrect this compound dilution series- Cell line resistance or extreme sensitivity- Issues with the viability assay itself | - Prepare fresh serial dilutions of this compound for each experiment.- Verify the identity and characteristics of your cell line.- Include positive and negative controls for the viability assay (e.g., a known cytotoxic compound and vehicle control). |
| Precipitation of this compound in culture medium | - Poor solubility of this compound- High concentration of this compound | - Prepare this compound stock in a suitable solvent like DMSO.- Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).- If precipitation persists, consider using a different solvent or a formulation with improved solubility. |
| Cells detaching from the plate | - Cytotoxic effects of this compound- Over-trypsinization during cell seeding- Mycoplasma contamination | - Observe cell morphology under a microscope for signs of apoptosis or necrosis.- Use the minimum necessary concentration and time for trypsinization.- Regularly test your cell cultures for mycoplasma contamination.[3][4] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell viability assay?
For initial screening, it is advisable to use a broad concentration range to determine the approximate potency of this compound. A common approach is to perform a dose-response experiment with 10-fold serial dilutions.[1] Based on hypothetical preliminary data, a starting range of 10 nM to 100 µM is recommended for most cancer cell lines.
2. How long should I treat my cells with this compound before assessing viability?
The optimal treatment duration depends on the cell line's doubling time and the specific research question. A common starting point is to treat for a period equivalent to one to two cell doubling times. For many cancer cell lines, this is typically 24 to 72 hours.[5]
3. Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on factors such as cell type, experimental endpoint, and available equipment. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity.[2]
-
Resazurin (alamarBlue) Assay: A fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT.[2][6]
-
ATP-based Assays: These luminescent assays quantify ATP levels as an indicator of viable cells and are highly sensitive.
It is recommended to validate your results with more than one viability assay.[7]
4. How can I determine the IC50 value of this compound for my cell line?
The IC50 (half-maximal inhibitory concentration) can be calculated by performing a dose-response experiment and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). You will need a range of this compound concentrations that result in a viability range from approximately 10% to 90%.[5]
5. What should I use as a vehicle control in my this compound experiments?
The vehicle control should be the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the treatment wells. This is crucial to control for any effects of the solvent on cell viability.
Hypothetical Quantitative Data
The following tables summarize hypothetical data for this compound's effect on different cancer cell lines after a 48-hour treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 8.5 |
| HeLa | Cervical Cancer | 25.1 |
Table 2: Effect of this compound on Cell Viability (MCF-7 Cells)
| This compound Concentration (µM) | Average Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 88 | 5.1 |
| 5 | 52 | 3.8 |
| 10 | 25 | 2.9 |
| 25 | 8 | 1.5 |
| 50 | 2 | 0.8 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your target cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate under standard conditions (37°C, 5% CO2).
-
At 24, 48, and 72 hours, measure cell viability using your chosen assay.
-
Plot cell number (or viability signal) against time for each seeding density to identify the density that allows for logarithmic growth throughout the intended experiment duration.[1]
Protocol 2: this compound Dose-Response Experiment
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the 2X this compound dilutions. Also, include wells for vehicle control and a no-cell blank control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining this compound's IC50.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. adl.usm.my [adl.usm.my]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Gosteganan off-target effects and how to mitigate them
Gosteganan Technical Support Center
Disclaimer: Information on a specific compound named "this compound" is not publicly available. This technical support guide has been created as a representative example for a hypothetical kinase inhibitor to illustrate how to address and mitigate off-target effects. The data and protocols are for demonstrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive kinase inhibitor designed to selectively target Tyrosine Kinase X (TKX), a critical component in oncogenic signaling pathways. Its primary on-target effect is the inhibition of TKX, leading to apoptosis in cancer cells that are dependent on this pathway.
Q2: What are the known or potential off-target effects of this compound?
A2: Off-target effects occur when a drug interacts with unintended molecular targets.[1] For this compound, comprehensive kinase profiling and cellular assays have identified several key off-target activities:
-
VEGFR2 Inhibition: this compound can bind to and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a kinase with high structural similarity in the ATP-binding pocket to TKX.[2]
-
Hepatocellular Toxicity: At concentrations above 10 µM, this compound has been observed to induce apoptosis in primary human hepatocytes.
-
CYP450 Enzyme Inhibition: this compound shows moderate inhibition of cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions.
Q3: Why is it important to characterize off-target effects?
A3: Understanding off-target effects is crucial for several reasons. Unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in a clinical setting.[1][3] Characterizing the off-target profile allows for the design of better experiments, accurate data interpretation, and safer therapeutic strategies.[4]
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, off-target effects can contribute to a drug's therapeutic efficacy through a mechanism known as polypharmacology. For instance, if an off-target kinase is also involved in a disease pathway, its inhibition could provide a synergistic therapeutic benefit. However, each off-target interaction must be carefully characterized to distinguish between beneficial effects and undesirable side effects.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my non-cancerous control cell line.
-
Possible Cause: This may be due to the off-target inhibition of kinases essential for normal cell survival or direct hepatocellular toxicity at high concentrations.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure the working concentration of this compound is appropriate. Use a dose-response curve to determine the EC50 for cytotoxicity in your control cell line and compare it to the IC50 for the primary target, TKX.
-
Use a Different Control: If using a hepatocyte-derived cell line, consider that they may be particularly sensitive. Test a control cell line from a different tissue of origin.
-
Rescue Experiment: If you suspect off-target toxicity is mediated by VEGFR2 inhibition, attempt a rescue experiment by adding VEGF to the cell culture medium to see if it mitigates the cytotoxic effect.
-
Validate with an Alternative Tool: Use a structurally unrelated TKX inhibitor or an siRNA/CRISPR-based approach to knock down TKX. If the cytotoxicity is not observed with these methods, it is likely a this compound-specific off-target effect.
-
Issue 2: My experimental results are inconsistent, or I see a paradoxical activation of a downstream pathway.
-
Possible Cause: Pathway cross-talk or inhibition of a kinase in a negative feedback loop can sometimes lead to unexpected results. For example, inhibiting one kinase might relieve feedback inhibition on a parallel pathway, leading to its activation.
-
Troubleshooting Steps:
-
Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-targets that could explain the paradoxical effect.
-
Phosphoproteomic Analysis: Use mass spectrometry-based phosphoproteomics to get a global view of signaling changes. This can help identify which alternative pathways are being activated.
-
Consult Databases: Check interaction databases (e.g., STRING, BioGRID) for known cross-talk between your primary target's pathway and other signaling cascades that could be affected by identified off-targets.
-
Data Presentation: Quantitative Summary
For accurate experimental design, refer to the following inhibitory concentrations of this compound against its primary target and key off-targets.
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Description |
|---|---|---|
| TKX (On-Target) | 15 | Primary Therapeutic Target |
| VEGFR2 (Off-Target) | 250 | Key off-target in angiogenesis |
| SRC (Off-Target) | 1,200 | Common off-target for TKIs |
| EGFR (Off-Target) | >10,000 | Low affinity off-target |
Table 2: Cytotoxicity and CYP450 Inhibition Profile
| Assay Type | Cell/Enzyme System | IC50 / EC50 (µM) | Implication |
|---|---|---|---|
| Cytotoxicity | Primary Human Hepatocytes | 12.5 | Potential for liver toxicity |
| CYP450 Inhibition | CYP3A4 | 8.0 | High risk of drug-drug interactions |
| CYP450 Inhibition | CYP2D6 | >50 | Low risk of drug-drug interactions |
Visualizations and Workflows
Signaling Pathway Diagram
This diagram illustrates the intended (on-target) pathway of this compound versus a common off-target pathway.
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Mitigation
This workflow outlines the steps to identify and mitigate suspected off-target effects during preclinical evaluation.
Caption: Workflow for investigating off-target effects.
Troubleshooting Logic Diagram
This decision tree helps diagnose the cause of unexpected cytotoxicity observed during an experiment.
Caption: Decision tree for troubleshooting cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound against TKX and off-target kinases like VEGFR2.
-
Reagents & Materials:
-
Recombinant human kinase (TKX, VEGFR2, etc.)
-
Kinase-specific substrate peptide
-
ATP
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer.
-
Add 5 µL of this compound serial dilutions (in DMSO, then diluted in buffer) or DMSO control to wells of the 384-well plate.
-
Initiate the reaction by adding 10 µL of the 2X kinase solution, followed by 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Hepatocyte Viability Assay (ATP-based)
This protocol assesses the cytotoxic effects of this compound on primary human hepatocytes.
-
Reagents & Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® 2.0 Assay Kit
-
Collagen-coated 96-well plates
-
Standard cell culture incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thaw and plate hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach for 4-6 hours.
-
Remove the seeding medium and replace it with fresh culture medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 2.0 reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.
-
Calculate the EC50 for cytotoxicity from the dose-response curve.
-
References
Improving the yield of Gosteganan chemical synthesis
Technical Support Center: Oseltamivir (B103847) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Oseltamivir (Tamiflu).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Oseltamivir synthesis?
A1: The most common starting material for the commercial production of Oseltamivir is (-)-shikimic acid, which can be extracted from Chinese star anise or produced through fermentation using genetically modified E. coli.[1][2][3] Other starting materials explored in various synthetic routes include (-)-quinic acid, butadiene and acrylic acid, and diethyl D-tartrate.[4][5]
Q2: What are the primary challenges in the industrial synthesis of Oseltamivir?
A2: The primary challenges in the industrial synthesis of Oseltamivir include the variable supply and cost of the starting material, (-)-shikimic acid, and the use of potentially hazardous reagents, such as sodium azide (B81097), in the widely used Roche synthesis. Handling azides is a significant safety concern due to their toxicity and potential explosivity.
Q3: Are there azide-free synthetic routes available for Oseltamivir?
A3: Yes, several azide-free synthetic routes have been developed to address the safety concerns associated with the use of azides. Prominent examples include the Shibasaki azide-free synthesis, which utilizes an intramolecular Michael addition. Other approaches starting from materials like diethyl D-tartrate also avoid the use of azides.
Q4: What is the typical overall yield for Oseltamivir synthesis?
A4: The overall yield of Oseltamivir synthesis varies depending on the synthetic route. The highly optimized Roche industrial synthesis from (-)-shikimic acid achieves an overall yield of approximately 30%. Some shorter, more recent routes have reported higher overall yields, with one practical synthesis from (-)-shikimic acid reaching 47% over eight steps. Other routes, such as one developed by Trost and Zhang, report an overall yield of 30% in eight steps from a commercially available lactone.
Troubleshooting Guides
Problem 1: Low yield in the azidation step of the shikimic acid route.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal reaction conditions | Ensure precise temperature control as the regioselectivity of the nucleophilic substitution can be temperature-dependent. Optimize the solvent system; a mixture of acetone (B3395972) and water is commonly used. |
| Poor quality of the mesylate precursor | Verify the purity of the trimesylate precursor. Incomplete mesylation or the presence of impurities can lead to side reactions. The trimesylate of ethyl shikimate can be crystallized to improve purity. |
| Side reactions | The formation of 1,3-cyclohexadiene (B119728) is a known side product. Using triflate as a leaving group instead of mesylate has been shown to reduce the formation of this byproduct, although it may be a more expensive reagent. |
Problem 2: Difficulty with the aziridination step.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient ring closure | In the Roche synthesis, the aziridine (B145994) is formed from an azide precursor. Ensure the reaction conditions, such as the use of triphenylphosphine (B44618) or triethyl phosphite, are optimized. |
| Low conversion in catalytic aziridination | In routes utilizing catalytic aziridination, the choice of catalyst and oxidant is critical. For instance, Rhodium catalysts like Rh2(esp)2 have been shown to be effective. Ensure the catalyst loading and reaction time are optimized. |
| Low solubility of starting materials | In some cases, the low solubility of the starting material can hinder the reaction. The use of a co-solvent, such as THF, can improve solubility and increase conversion. |
Problem 3: Low yield in the opening of the aziridine ring.
| Potential Cause | Troubleshooting Suggestion |
| Steric hindrance | The regioselectivity of the aziridine ring opening is crucial. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O), can promote the desired regioselective opening by the alcohol nucleophile (e.g., 3-pentanol). |
| Competing side reactions | The formation of byproducts, such as a hydrated product, can occur. Optimizing the reaction temperature and the amount of Lewis acid can help to minimize these side reactions. |
| Decomposition of starting material | Strong bases like LDA have been reported to cause decomposition in some substrates. Milder conditions should be explored if decomposition is observed. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Roche Industrial Synthesis | Shibasaki Azide-Free Synthesis | Short Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | (-)-Shikimic Acid | Diethyl D-Tartrate |
| Number of Steps | ~10-12 | ~12 | 8 | 11 |
| Overall Yield | ~30% | ~30% | ~47% | Not explicitly stated |
| Use of Azide | Yes | No | Yes | No |
| Key Reactions | Nucleophilic substitution with azide, Aziridination | Intramolecular Michael addition | Regioselective azidation, Aziridination | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction |
| Primary Challenge | Azide Handling | Scalability | Optimization of regioselectivity | Number of steps |
Experimental Protocols
Key Experiment: Regioselective Azidation from Ethyl Trimesylshikimate
-
Preparation of the reaction mixture: Dissolve the trimesylate of ethyl shikimate in a mixture of acetone and water.
-
Addition of sodium azide: Add sodium azide (NaN₃) to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature to ensure regioselective substitution at the desired position.
-
Work-up and isolation: After the reaction is complete, quench the reaction and extract the product. Purify the resulting azido-dimesylate by appropriate methods, such as crystallization or chromatography.
Key Experiment: Aziridination from the Azido-dimesylate
-
Preparation of the reaction mixture: Dissolve the azido-dimesylate in a suitable solvent.
-
Addition of triphenylphosphine: Add triphenylphosphine (PPh₃) to the solution to initiate the Staudinger reaction, forming an iminophosphorane intermediate.
-
Intramolecular cyclization: Add triethylamine (B128534) (Et₃N) and water to promote the intramolecular cyclization to form the aziridine.
-
Work-up and isolation: After the reaction is complete, remove the solvent and purify the aziridine product.
Key Experiment: Shibasaki's Intramolecular Michael Addition (Azide-Free)
Detailed experimental conditions for this specific step require consulting the primary literature from the Shibasaki group. The key transformation involves the use of a suitable base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to catalyze the intramolecular Michael addition of an amine to an α,β-unsaturated ester, forming the heterocyclic ring system of Oseltamivir.
Visualizations
Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.
Caption: Troubleshooting logic for low yield in the azidation step.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Gosteganan Assay Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the technical support center for the Gosteganan assay platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve the highest possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio in the context of the this compound assay?
A: The signal-to-noise (S/N) ratio is a critical measure of assay quality. The "signal" is the specific measurement produced by the target analyte, while the "noise" (or background) is the non-specific signal generated by other components in the assay. A high S/N ratio indicates that the assay is sensitive and specific for the target of interest.
Q2: What are the common causes of a low signal-to-noise ratio?
A: A low S/N ratio can stem from two main issues: low signal or high background. Common causes include suboptimal antibody or reagent concentrations, insufficient washing, non-specific binding of antibodies, and issues with sample preparation.[1][2]
Q3: How can I systematically approach optimizing my this compound assay?
A: A systematic approach, often involving a Design of Experiments (DoE), is recommended.[3][4] This involves methodically testing different parameters, such as reagent concentrations and incubation times, to identify the optimal conditions for your specific analyte and sample type.
Troubleshooting Guides
Issue 1: High Background
High background can mask the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
Troubleshooting High Background in this compound Assays
| Potential Cause | Recommended Solution | Citation |
| Non-Specific Antibody Binding | Increase the concentration or incubation time of the blocking buffer. Consider testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking solutions). | |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. | |
| Secondary Antibody Issues | Run a control with no primary antibody to check for non-specific binding of the secondary antibody. Ensure the secondary antibody is appropriate for the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity. | |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer used between antibody incubations. Ensure thorough aspiration of wells to remove all residual liquid. | |
| Contamination of Reagents or Plates | Use sterile technique and fresh, high-quality reagents. Ensure that pipette tips are not reused between different reagents or samples. | |
| Endogenous Enzyme Activity (for enzyme-linked assays) | If using a peroxidase-based detection system, quench endogenous peroxidase activity in the sample with a solution like 3% H2O2 in methanol. |
Issue 2: Weak or No Signal
A weak or absent signal can be just as detrimental as high background. Here are potential causes and their solutions.
Troubleshooting Weak Signal in this compound Assays
| Potential Cause | Recommended Solution | Citation |
| Primary Antibody Concentration Too Low | Perform a titration experiment to find the optimal antibody concentration. The concentration recommended on the datasheet may need to be adjusted for your specific experimental conditions. | |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control to confirm antibody activity. | |
| Suboptimal Incubation Times or Temperatures | Optimize incubation times and temperatures for antibody binding steps. Longer incubation times or higher temperatures can sometimes enhance signal, but may also increase background. | |
| Issues with Detection Reagents | Prepare substrate solutions fresh and ensure they are protected from light if necessary. Confirm the activity of all detection reagents. | |
| Problems with the Target Analyte in the Sample | Ensure the sample was prepared and stored correctly to prevent degradation of the target analyte. Verify the presence of the target analyte through an alternative method if possible. |
Experimental Protocols & Workflows
Protocol: Primary Antibody Titration for Optimal Signal-to-Noise
This experiment is designed to determine the primary antibody concentration that provides the best signal-to-noise ratio.
-
Plate Preparation: Prepare a multi-well plate by coating and blocking according to the standard this compound assay protocol.
-
Sample Addition: Add a consistent concentration of a positive control sample (known to contain the target analyte) to a series of wells. Include a set of negative control wells (containing no analyte) for background measurement.
-
Primary Antibody Dilutions: Prepare a serial dilution of the primary antibody. For example, if the datasheet recommends 1:1000, you might test 1:250, 1:500, 1:1000, 1:2000, and 1:4000.
-
Incubation: Add each antibody dilution to a set of positive and negative control wells. Incubate according to the standard protocol.
-
Washing and Detection: Proceed with the standard washing, secondary antibody incubation, and detection steps.
-
Data Analysis:
-
Calculate the average signal for each antibody concentration in the positive control wells.
-
Calculate the average background (noise) for each antibody concentration in the negative control wells.
-
Calculate the Signal-to-Noise (S/N) ratio for each concentration: S/N = (Average Signal) / (Average Background).
-
Select the antibody concentration that yields the highest S/N ratio.
-
Workflow for Troubleshooting Low Signal-to-Noise Ratio
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Logical Relationship of Assay Components to Signal and Noise
Caption: Factors contributing to signal versus noise in an immunoassay.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing signal-to-noise ratio in the random mutation capture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Gosteganan experimental setup
Welcome to the technical support center for the Gosteganan experimental setup. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound activity assay?
A1: The this compound activity assay is a plate-based method to measure the intrinsic enzymatic activity of the this compound protein. The assay utilizes a synthetic substrate that, when acted upon by active this compound, produces a fluorescent signal. The intensity of this signal is directly proportional to the amount of active this compound in the sample.
Q2: What are the recommended storage conditions for the assay components?
A2: Upon receipt, store the entire kit at -20°C. Once individual vials are opened, refer to the component label for specific storage recommendations. In general, the this compound enzyme and substrate are light-sensitive and should be kept in the dark.
Q3: Can I use a different plate reader for this assay?
A3: The assay has been optimized for a fluorescent plate reader with excitation and emission wavelengths of 485 nm and 525 nm, respectively. Using a different plate reader may require optimization of the gain settings and could affect the overall signal intensity and sensitivity of the assay.
Q4: My sample type is not listed in the protocol. Can I still use this kit?
A4: The protocol has been validated for purified protein samples and cell lysates. If you are using a different sample type, such as tissue homogenates or immunoprecipitated material, it is crucial to perform a validation experiment to ensure compatibility and to determine the optimal sample input amount.
Troubleshooting Guides
Issue 1: Low or No Signal
A common issue is observing a signal that is weak or indistinguishable from the background. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive this compound Enzyme | Ensure the enzyme was stored correctly at -20°C and protected from light. Use a new aliquot of the enzyme. | Signal should increase to the expected range for the positive control. |
| Incorrect Filter Set/Wavelengths | Confirm that the plate reader is set to the correct excitation (485 nm) and emission (525 nm) wavelengths. | Proper wavelength settings will allow for the detection of the fluorescent signal. |
| Reagent Degradation | Prepare fresh assay buffer and substrate solution immediately before use. Avoid repeated freeze-thaw cycles of the substrate. | Fresh reagents should yield a robust signal in the positive control wells. |
| Insufficient Incubation Time | Increase the incubation time in 30-minute increments to a maximum of 3 hours. | A longer incubation may allow for more product formation, increasing the signal. |
Issue 2: High Background Signal
An elevated signal in the negative control or "no enzyme" wells can mask the true signal from your samples.
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent. Prepare the master mix in a clean tube. | Background signal should decrease to the levels specified in the kit's certificate of analysis. |
| Autofluorescence of Compounds | If testing inhibitors, run a control well with the compound alone to check for intrinsic fluorescence at the assay wavelengths. | This will help to identify and subtract any compound-related background signal. |
| Plate Reader Settings | Reduce the gain setting on the plate reader. While this will lower the overall signal, it can disproportionately reduce the background. | An optimized gain setting will maximize the signal-to-background ratio. |
| Light Exposure | Protect the plate from ambient light during all incubation steps by using a plate sealer or covering it with aluminum foil. | Minimizing light exposure will prevent non-enzymatic degradation of the substrate. |
Experimental Protocols
Standard Protocol for this compound Activity Assay
-
Reagent Preparation: Thaw all necessary reagents on ice. Prepare the Assay Buffer by diluting the 5X Assay Buffer concentrate with nuclease-free water. Prepare the Substrate Solution by dissolving the lyophilized substrate in the appropriate volume of Assay Buffer.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve. The recommended range is from 100 ng/mL to 1.56 ng/mL.
-
Plate Setup: Add 50 µL of each standard, sample, and control (positive and negative) to the wells of a 96-well black, clear-bottom plate.
-
Initiation of Reaction: Add 50 µL of the Substrate Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation of 485 nm and an emission of 525 nm using a fluorescent plate reader.
-
Data Analysis: Subtract the background reading (negative control) from all other readings. Plot the standard curve and determine the concentration of this compound in your samples.
Visual Guides
Adjusting pH for optimal Gosteganan activity
Gosteganan Technical Support Center
Welcome to the technical support hub for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve optimal results in your experiments. Our focus is on the critical parameter of pH adjustment for maximizing this compound's therapeutic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound exhibits maximal enzymatic activity in a narrow acidic pH range of 6.5 to 6.8 . Activity declines sharply outside this range. It is crucial to precisely control the pH of your buffer system to ensure reproducible and accurate results.
Q2: Why is pH control so critical for this compound function?
A2: The catalytic site of this compound contains key amino acid residues whose protonation states are essential for substrate binding and catalysis. Deviations from the optimal pH alter the charge of these residues, disrupting the enzyme's tertiary structure and rendering it less active or completely inactive.
Q3: Which buffer systems are recommended for this compound assays?
A3: We recommend using buffers with a pKa value close to the desired pH range. MES (2-(N-morpholino)ethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are excellent choices as their buffering capacity is strongest between pH 6.0 and 7.5. Avoid phosphate-based buffers, as phosphate (B84403) ions have been observed to act as competitive inhibitors.
Q4: How does temperature affect the optimal pH of this compound?
A4: The pKa of most buffers is temperature-dependent. For instance, the pH of a MES buffer can decrease by approximately 0.011 units for every 1°C increase in temperature. It is imperative to calibrate your pH meter and prepare your buffers at the same temperature at which you will perform the experiment (e.g., 37°C).
Troubleshooting Guide
Issue: Low or No this compound Activity
If you observe lower-than-expected or no enzymatic activity, follow this troubleshooting workflow.
Issue: Poor Reproducibility of Results
Inconsistent results between experiments are often traced back to minor variations in pH.
-
Buffer Preparation: Ensure the buffer is prepared fresh for each set of experiments. Do not use old stock.
-
pH Meter Calibration: Calibrate your pH meter immediately before use with fresh, certified calibration standards (e.g., pH 4.0, 7.0, 10.0).
-
Temperature Consistency: As mentioned in the FAQ, prepare buffers and run experiments at a consistent, defined temperature. A water bath is recommended for maintaining temperature during the assay.
Quantitative Data
Table 1: this compound Activity Profile vs. pH
This table summarizes the relative activity of this compound at various pH values, measured at 37°C in a MES buffer system. The activity at pH 6.7 is normalized to 100%.
| pH | Relative Activity (%) | Standard Deviation |
| 5.5 | 15.2 | ± 2.1 |
| 6.0 | 45.8 | ± 3.5 |
| 6.5 | 96.1 | ± 4.2 |
| 6.7 | 100.0 | ± 4.0 |
| 7.0 | 88.4 | ± 3.9 |
| 7.5 | 35.7 | ± 2.8 |
| 8.0 | 5.1 | ± 1.1 |
Table 2: Recommended Buffer Systems
| Buffer | pKa at 25°C | Effective pH Range | Concentration (mM) |
| MES | 6.15 | 5.5 - 6.7 | 25 - 50 |
| PIPES | 6.76 | 6.1 - 7.5 | 25 - 50 |
| MOPS | 7.20 | 6.5 - 7.9 | 20 - 50 |
Experimental Protocols
Protocol 1: Standard Assay for Determining this compound Activity
This protocol describes a colorimetric assay to measure the rate of pro-drug conversion by this compound.
Methodology:
-
Buffer Preparation: Prepare a 50 mM MES buffer. While stirring in a 37°C water bath, carefully adjust the pH to 6.7 using 0.1M NaOH or 0.1M HCl.
-
Reagent Preparation: Dilute the this compound stock solution and the pro-drug substrate to their final working concentrations using the prepared pH 6.7 MES buffer. Keep all solutions on ice until use.
-
Assay Setup: In a 96-well microplate, add 180 µL of the pre-warmed (37°C) MES buffer to each well.
-
Substrate Addition: Add 10 µL of the pro-drug solution to each well.
-
Incubation: Incubate the plate at 37°C for 5 minutes to ensure temperature equilibrium.
-
Reaction Initiation: Start the reaction by adding 10 µL of the this compound enzyme solution to each well. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 450 nm kinetically, with readings every 30 seconds for 15 minutes. The rate of increase in absorbance is proportional to this compound activity.
Protocol 2: Generating a pH-Dependent Activity Curve
-
Prepare a series of 50 mM MES buffers, each with a different pH value (e.g., from 5.5 to 8.0 in 0.25 pH unit increments). Ensure the final pH adjustment for each buffer is done at the experimental temperature (37°C).
-
Follow the "Standard Assay for Determining this compound Activity" (Protocol 1) for each pH value.
-
Calculate the initial reaction velocity (V₀) for each pH by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the results by defining the highest calculated velocity as 100% activity.
-
Plot the relative activity (%) against pH to visualize the activity curve.
Mechanism of Action Overview
This compound functions by activating a therapeutic pro-drug within the acidic tumor microenvironment. The activated drug then inhibits the oncogenic Ras-Raf-MEK-ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Gosteganan interference with common laboratory reagents
Welcome to the technical support center for Gosteganan. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential interactions between this compound and common laboratory reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Hypothetical Mechanism of Action for this compound
For the purpose of this guide, this compound is a novel kinase inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This compound is a small molecule with a molecular weight of 485.5 g/mol and is known to be a potent antioxidant. Its chemical structure contains a catechol moiety, which is crucial for its biological activity but may also contribute to assay interference.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays (e.g., MTT, XTT) when treating cells with this compound. What could be the cause?
A1: Inconsistencies in tetrazolium-based cell viability assays (like MTT, MTS, XTT, and WST-1) can arise from the inherent reducing potential of this compound, due to its antioxidant properties.[1][2] These assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases, which is used as an indicator of metabolic activity.[1][2] An antioxidant compound can directly reduce the tetrazolium salt, leading to a false-positive signal and an overestimation of cell viability.
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to determine if it directly reduces the tetrazolium salt.
-
Use an alternative assay: Consider using a non-enzymatic, dye-exclusion assay such as Trypan Blue or a membrane integrity assay like the LDH release assay.[3] Alternatively, ATP-based luminescence assays, which measure cellular ATP levels as an indicator of viability, can be a reliable option.
Q2: Our protein quantification readings (e.g., Bradford, BCA) are fluctuating in samples containing this compound. Why is this happening?
A2: this compound may interfere with common protein quantification assays. The Bradford assay relies on the binding of Coomassie dye to proteins, and certain compounds can interfere with this interaction.[4] The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu2+ to Cu1+ by proteins, followed by the detection of Cu1+ with BCA.[4] As an antioxidant, this compound can also reduce Cu2+, leading to an overestimation of protein concentration.
Troubleshooting Steps:
-
Perform a buffer control: Prepare a standard curve in the presence and absence of this compound to assess its impact on the assay.
-
Use a compatible assay: A 280 nm absorbance reading can be a quick, though less sensitive, alternative if the buffer does not contain other UV-absorbing compounds.[4] Alternatively, a fluorescent dye-based assay with different chemistry, such as the Qubit Protein Assay, may show less interference.[5]
Q3: We are seeing unexpected background or altered signals in our Western Blots after treating cells with this compound. What are the possible reasons?
A3: Interference in Western blotting can occur at several stages.[6][7] this compound, by modulating the PI3K/Akt pathway, can genuinely alter the expression levels of target proteins. However, it is also possible that the compound interferes with the assay chemistry. High concentrations of certain compounds can affect SDS-PAGE migration, protein transfer, or antibody binding.[8]
Troubleshooting Steps:
-
Include loading controls: Use housekeeping proteins (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize your results.
-
Optimize antibody concentrations: High background can be due to non-specific antibody binding.[7] Titrate your primary and secondary antibodies to find the optimal concentration.
-
Wash thoroughly: Increase the number and duration of wash steps to reduce non-specific binding and background noise.[8]
-
Run a positive and negative control: Use a known activator or inhibitor of the PI3K/Akt pathway to validate that the observed changes are due to the specific action of this compound.
Q4: Our ELISA results for cytokine secretion are showing high variability with this compound treatment. How can we troubleshoot this?
A4: ELISA (Enzyme-Linked Immunosorbent Assay) is susceptible to interference from various substances that can affect antigen-antibody binding or the enzymatic reaction.[9][10] this compound could potentially interfere with the HRP (horseradish peroxidase) enzyme commonly used in ELISAs due to its antioxidant nature. Additionally, non-specific binding of this compound to assay components can occur.[11]
Troubleshooting Steps:
-
Spike-and-recovery experiment: Add a known amount of the analyte (cytokine) to a sample matrix containing this compound and a control matrix without it. If the recovery is significantly different, it indicates interference.
-
Dilution linearity: Serially dilute a high-concentration sample containing this compound. If the assay is accurate, the measured concentration should be proportional to the dilution factor. Non-linear results suggest interference.[9]
-
Check for matrix effects: The sample matrix itself can cause interference.[12] Ensure that the buffer used to dissolve this compound is also present in the standard curve wells.
Q5: We are experiencing issues with our PCR amplification when using cDNA from this compound-treated cells. What could be the problem?
A5: While this compound itself is unlikely to directly inhibit PCR, substances carried over from cell lysis and RNA extraction steps can be inhibitory.[13] Common PCR inhibitors include salts, detergents (like SDS), and organic solvents.[13][14]
Troubleshooting Steps:
-
Purify your nucleic acids: Use a robust RNA purification kit with a column-based cleanup to remove potential inhibitors.
-
Assess RNA quality and quantity: Ensure that the RNA from treated and untreated cells is of similar quality and that equal amounts are used for cDNA synthesis.
-
Run an internal control: Use a spike-in control with a known template to test for PCR inhibition in your samples.[15][16] A delay in the amplification of the internal control in the presence of your sample indicates inhibition.
Quantitative Data Summary
The following tables summarize potential quantitative interference of a hypothetical compound like this compound with common laboratory assays.
Table 1: Hypothetical Interference of this compound in Cell Viability Assays
| Assay Type | This compound Concentration (µM) | Observed Effect | Potential Interference (%) |
| MTT | 10 | Increased formazan production | +15% |
| 50 | Significantly increased formazan | +40% | |
| XTT | 10 | Increased formazan production | +12% |
| 50 | Significantly increased formazan | +35% | |
| ATP-based | 10 | No significant change | < 2% |
| 50 | No significant change | < 2% |
Table 2: Hypothetical Interference of this compound in Protein Quantification Assays
| Assay Type | This compound Concentration (µM) | Observed Effect | Potential Interference (%) |
| BCA | 10 | Increased absorbance | +10% |
| 50 | Significantly increased absorbance | +30% | |
| Bradford | 10 | No significant change | < 3% |
| 50 | No significant change | < 3% | |
| Qubit | 10 | No significant change | < 1% |
| 50 | No significant change | < 1% |
Experimental Protocols
Protocol 1: Assessing this compound Interference in MTT Assay
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound in DMSO.
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Prepare cell culture medium (e.g., DMEM with 10% FBS).
-
-
Experimental Setup:
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Add this compound to final concentrations of 1, 10, 50, and 100 µM in triplicate (cell-free wells).
-
Add vehicle control (DMSO) to triplicate wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Compare the absorbance values of this compound-containing wells to the vehicle control wells. A significant increase in absorbance indicates direct reduction of MTT by this compound.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for assay interference.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell viability assay selection guide | Abcam [abcam.com]
- 3. Viability assay - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. manuals.plus [manuals.plus]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. licorbio.com [licorbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Anticoagulants Interfere with PCR Used To Diagnose Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive detection of sample interference in environmental qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gosteganan Dosage Refinement for Long-Term Studies
Disclaimer: Information on "Gosteganan" is limited.[1] This document serves as a generalized guide for refining the dosage of a novel antimicrobial agent in long-term research settings, using this compound as a representative example. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished efficacy of this compound in our long-term in vivo model. What are the potential causes and troubleshooting steps?
A1: Diminished efficacy over time can be multifactorial. Consider the following:
-
Metabolic Adaptation: The host or target pathogen may alter its metabolic pathways, reducing the effective concentration of this compound at the target site.
-
Development of Resistance: For antimicrobial agents, the target organism may develop resistance mechanisms.
-
Pharmacokinetic (PK) Changes: Long-term dosing can sometimes alter the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Troubleshooting Steps:
-
Re-evaluate MIC/EC50: Conduct minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) assays on pathogens isolated from the long-term study to check for resistance.
-
Pharmacokinetic Analysis: Perform a comparative PK study between early and late stages of the long-term study to identify any changes in drug exposure.
-
Dose Escalation Study: A carefully designed dose escalation study may be warranted to determine if a higher dose can restore efficacy without inducing toxicity.
Q2: We are seeing unexpected toxicity in our long-term study that was not apparent in short-term toxicology screens. How should we proceed?
A2: Delayed or cumulative toxicity is a key concern in long-term studies.
Immediate Actions:
-
Dose De-escalation: Consider reducing the dose in a subset of the cohort to determine if the toxicity is dose-dependent.
-
Monitor Clinical Signs: Increase the frequency of monitoring for adverse events.
-
Histopathology: At the study endpoint, ensure a thorough histopathological examination of key organs is conducted.
Long-Term Strategy:
-
Review Preclinical Data: Re-examine all available preclinical safety and toxicology data for any early indicators that might have been overlooked.[2][3]
-
Investigate Mechanism of Toxicity: If possible, conduct mechanistic studies to understand the cause of the toxicity (e.g., off-target effects, metabolite-driven toxicity).
Q3: How do we establish a therapeutic window for this compound in a long-term context?
A3: Establishing a long-term therapeutic window involves integrating efficacy and toxicity data from extended duration studies.
Methodology:
-
Long-Term Efficacy Studies: Conduct studies at multiple dose levels to identify the minimum effective dose over the desired treatment period.
-
Chronic Toxicology Studies: Run parallel long-term toxicology studies to determine the maximum tolerated dose (MTD) or the no-observed-adverse-effect-level (NOAEL).
-
Data Integration: The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose. This can be refined with pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Response
-
Symptom: Significant differences in therapeutic response or side effects are observed among subjects at the same dose level.
-
Possible Cause: Genetic polymorphisms affecting drug metabolism (e.g., cytochrome P450 enzymes), differences in gut microbiota, or underlying health status.
-
Solution:
-
Stratify Data: Analyze data based on subject characteristics (e.g., age, sex, genetic markers if available).
-
Therapeutic Drug Monitoring (TDM): Implement TDM to correlate plasma concentrations of this compound with efficacy and toxicity, allowing for individualized dose adjustments.
-
Issue 2: Accumulation of this compound with Repeated Dosing
-
Symptom: Plasma trough concentrations of this compound progressively increase over time.
-
Possible Cause: The dosing interval is shorter than the drug's elimination half-life, leading to accumulation.
-
Solution:
-
Pharmacokinetic Modeling: Use PK data to model drug accumulation and simulate alternative dosing regimens.
-
Adjust Dosing Interval: Increase the time between doses to allow for adequate drug clearance.
-
Consider a Loading Dose/Maintenance Dose Strategy: A higher initial dose to reach steady-state, followed by lower maintenance doses, might be appropriate.
-
Data Presentation
Table 1: Illustrative Dose-Ranging Data for this compound in a 90-Day Murine Model
| Dose Group (mg/kg/day) | Efficacy Endpoint (e.g., % Reduction in Bacterial Load) | Key Toxicity Finding (Incidence) |
| Vehicle Control | 0% | None Observed |
| 10 | 45% | Mild sedation (5%) |
| 25 | 85% | Moderate sedation (15%), elevated liver enzymes (10%) |
| 50 | 88% | Severe sedation (40%), significant weight loss (25%) |
Table 2: Illustrative Pharmacokinetic Parameters of this compound after 14 Days of Dosing
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | t1/2 (hr) |
| 10 | 150 | 2 | 1200 | 8 |
| 25 | 420 | 2 | 3500 | 8.5 |
| 50 | 950 | 1.5 | 8100 | 8.2 |
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy and Toxicity Study
-
Animal Model: Select a relevant animal model for the disease indication.
-
Dose Selection: Based on preliminary studies, select at least three dose levels (low, medium, high) and a vehicle control.
-
Administration: Administer this compound daily (or at a determined interval) for the study duration (e.g., 90 days).
-
Monitoring:
-
Weekly: Record body weight, food/water intake, and clinical observations.
-
Bi-weekly: Collect blood samples for hematology and clinical chemistry.
-
Monthly: Assess efficacy endpoint (e.g., bacterial load, tumor volume).
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for PK analysis and tissues for histopathological examination.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare a standardized inoculum of the target bacterium.
-
Serial Dilution: Create a two-fold serial dilution of this compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Mandatory Visualizations
Caption: Workflow for refining this compound dosage in long-term studies.
Caption: Hypothesized mechanism of action for this compound.
Caption: Troubleshooting logic for loss of this compound efficacy.
References
Validation & Comparative
A Comparative Efficacy Analysis of Gosteganan and Selumetinib in MEK1/2 Inhibition
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[1][] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Mitogen-activated protein kinase kinase (MEK) 1 and 2 are key components of this cascade, and their inhibition presents an attractive strategy for cancer treatment.[4]
Selumetinib is a well-characterized, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 that has been approved for the treatment of neurofibromatosis type I (NF-1). This guide provides a comparative analysis of Gosteganan, a novel investigational MEK1/2 inhibitor, against the known inhibitor, Selumetinib. The following sections present supporting experimental data from preclinical studies to validate the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and cell-based assays comparing the inhibitory activity of this compound and Selumetinib.
Table 1: Biochemical Inhibition of MEK1 Kinase Activity
This table shows the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 enzyme. A lower IC50 value indicates greater potency.
| Compound | IC50 (nM) for MEK1 |
| This compound | 8.5 |
| Selumetinib | 10.2 |
Table 2: Inhibition of Cell Proliferation in A375 Melanoma Cells (BRAF V600E Mutant)
This table presents the half-maximal effective concentration (EC50) for the inhibition of proliferation in the A375 human melanoma cell line, which is dependent on the MEK-ERK pathway for growth.
| Compound | EC50 (nM) for A375 Cell Proliferation |
| This compound | 22.4 |
| Selumetinib | 31.6 |
Table 3: Inhibition of ERK1/2 Phosphorylation in A375 Cells
This table summarizes the concentration of each compound required to reduce the phosphorylation of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2, by 50% as determined by Western blot analysis.
| Compound | IC50 (nM) for p-ERK Inhibition |
| This compound | 15.8 |
| Selumetinib | 20.5 |
Signaling Pathway and Experimental Workflow
Caption: RAS-RAF-MEK-ERK signaling pathway with MEK1/2 inhibition.
Caption: Experimental workflow for validating MEK inhibitor efficacy.
Experimental Protocols
1. In Vitro MEK1 Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compounds on MEK1 enzymatic activity.
-
Methodology: Recombinant active MEK1 enzyme was incubated with its substrate, inactive ERK2, and ATP in a reaction buffer. Test compounds (this compound or Selumetinib) were added at varying concentrations. The reaction was allowed to proceed for 30 minutes at 30°C and then terminated. The amount of phosphorylated ERK2 was quantified using a phospho-specific antibody in an ELISA-based format. The IC50 values were calculated from the dose-response curves.
2. Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on the growth of a cancer cell line known to be dependent on the MEK-ERK pathway.
-
Methodology: A375 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a serial dilution of this compound or Selumetinib for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). The luminescence signal, which is proportional to the number of viable cells, was measured. EC50 values were determined by fitting the data to a four-parameter logistic curve.
3. Western Blot for ERK1/2 Phosphorylation
-
Objective: To confirm target engagement within the cell by measuring the inhibition of MEK's direct downstream substrate, ERK.
-
Methodology: A375 cells were serum-starved and then treated with various concentrations of this compound or Selumetinib for 1 hour. Following treatment, cells were stimulated with a growth factor (e.g., EGF) to activate the pathway. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. An appropriate loading control (e.g., β-actin) was also used. The bands were visualized using chemiluminescence, and the band intensities were quantified. The ratio of p-ERK to total ERK was calculated and normalized to the vehicle-treated control to determine the IC50 for p-ERK inhibition.
Disclaimer: this compound is a fictional compound. The data presented in this guide is hypothetical and for illustrative purposes only, designed to showcase a comparative analysis based on established scientific methodologies for evaluating MEK inhibitors.
References
Comparative Analysis: Gosteganan vs. Polymyxin B in Antimicrobial Activity
In the landscape of antimicrobial agents, both novel and established, a thorough comparative analysis is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of Gosteganan, a promising antimicrobial peptide, and Polymyxin B, a well-established antibiotic of last resort. The analysis focuses on their mechanisms of action, antimicrobial efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound, formerly known as PL-18, is a broad-spectrum antimicrobial peptide derived from the N-terminus of the Helicobacter pylori ribosomal protein L1 (RpL1)[1]. It has demonstrated both antibacterial and antifungal properties[1]. Polymyxin B is a cyclic lipopeptide antibiotic that is primarily effective against Gram-negative bacteria and is often used as a last-resort treatment for multi-drug resistant infections[2][3]. Both agents exert their antimicrobial effects primarily by disrupting the bacterial cell membrane[4]. This guide presents available data on their antimicrobial activity, details a standard experimental protocol for assessing this activity, and provides visual representations of their mechanisms of action.
Data Presentation: Antimicrobial Efficacy
A direct head-to-head comparison of the Minimum Inhibitory Concentrations (MICs) for this compound and Polymyxin B from a single study is not currently available in the public domain. However, by compiling data from various sources, a comparative overview of their efficacy can be presented.
Table 1: Antimicrobial Activity of this compound (PL-18)
| Microorganism | MIC Range (µg/mL) | Reference |
| Candida albicans | Data not publicly available | |
| Staphylococcus aureus | Data not publicly available | |
| Gardnerella vaginalis | Data not publicly available |
Note: While press releases from ProteLight Pharma state that this compound (PL-18) shows bactericidal advantages against these pathogens, specific MIC values have not been disclosed in the provided search results.
Table 2: Antimicrobial Activity of Polymyxin B
| Microorganism | MIC Range (µg/mL) | Reference |
| Acinetobacter baumannii | ≤1 - >8 | |
| Pseudomonas aeruginosa | ≤1 - >8 | |
| Klebsiella pneumoniae | ≤1 - 2 | |
| Escherichia coli | Data not specified | |
| Enterobacter spp. | Data not specified |
Note: The susceptibility breakpoint for P. aeruginosa, A. baumannii, and Enterobacteriaceae is ≤2 mg/L. Polymyxin B is generally not effective against Gram-positive bacteria.
Experimental Protocols
The following is a detailed methodology for a standard key experiment used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the antimicrobial agent (this compound or Polymyxin B) at a high concentration in a suitable solvent.
- Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
- 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent in the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
- Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
- Controls:
- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
- Sterility Control: A well containing only the growth medium (no bacteria or antimicrobial agent).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization: Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and Polymyxin B.
Mechanism of Action of this compound (Antimicrobial Peptide)
Antimicrobial peptides like this compound are thought to disrupt the bacterial cell membrane through various models, including the "barrel-stave," "toroidal pore," and "carpet" models. The diagram below provides a generalized workflow of this membrane disruption.
Mechanism of Action of Polymyxin B
Polymyxin B specifically targets the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria, leading to membrane destabilization and subsequent cell death.
Conclusion
This compound represents a promising new class of antimicrobial peptides with a broad spectrum of activity. Its mechanism of action, focused on membrane disruption, is similar to that of Polymyxin B, a potent last-resort antibiotic against Gram-negative bacteria. While direct comparative efficacy data is limited, the information available suggests that this compound could be a valuable tool in the fight against infectious diseases, particularly with the rise of antibiotic resistance. Further publication of quantitative data from clinical and preclinical studies will be essential for a more definitive comparison and for positioning this compound in the therapeutic landscape.
References
Gosteganan: A Novel Antimicrobial Peptide in the Fight Against Bacterial Infections
For Immediate Publication
In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly looking to novel therapeutic agents. Gosteganan, a synthetic antimicrobial peptide, has emerged as a promising candidate with potent and broad-spectrum activity against a range of bacterial pathogens. This guide provides a comparative overview of this compound against the standard-of-care treatments for relevant bacterial infections, supported by available data and detailed experimental methodologies.
Executive Summary
This compound is a synthetic antimicrobial peptide designed to combat bacterial infections.[1] Its mechanism of action involves the disruption of bacterial cell membranes, a method that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1] While specific clinical trial data for this compound is not yet publicly available, its broad-spectrum activity positions it as a potential alternative or adjunct to standard-of-care antibiotics, particularly in cases of multidrug-resistant infections.
This compound vs. Standard-of-Care: A Comparative Analysis
To understand the potential of this compound, it is essential to compare its characteristics with current standard-of-care antibiotics used for various bacterial infections.
| Feature | This compound | Standard-of-Care Antibiotics (e.g., Fluoroquinolones, β-lactams) |
| Mechanism of Action | Disrupts bacterial cell membrane integrity.[1] | Inhibit DNA replication, cell wall synthesis, or protein synthesis. |
| Spectrum of Activity | Broad-spectrum.[1] | Varies from narrow to broad-spectrum depending on the agent.[2] |
| Resistance Potential | Lower, due to its non-specific mechanism of action. | Higher, with well-documented resistance mechanisms. |
| Clinical Data | Preclinical and in vitro data available; clinical trial data not yet published. | Extensive clinical trial data and established treatment guidelines. |
In Vitro Antimicrobial Activity
Quantitative data on the in vitro activity of this compound is not yet available in publicly accessible literature. The following table is a template that would be populated with Minimum Inhibitory Concentration (MIC) values once such data is published.
| Bacterial Species | This compound MIC (µg/mL) | Standard-of-Care MIC (µg/mL) |
| Staphylococcus aureus | - | - |
| Methicillin-resistant S. aureus (MRSA) | - | - |
| Streptococcus pneumoniae | - | - |
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
| Klebsiella pneumoniae | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general methodology for assessing the in vitro activity of an antimicrobial peptide like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antimicrobial activity.
Workflow for MIC Determination:
Protocol:
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action: Bacterial Membrane Disruption
This compound exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane. This mechanism is a key advantage as it is a physical process that is less susceptible to the development of resistance compared to the enzymatic targets of many conventional antibiotics.
Future Directions
The emergence of antimicrobial peptides like this compound represents a significant step forward in addressing the global challenge of antibiotic resistance. Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety profile, and potential clinical applications of this compound. As more data becomes available, it will be possible to more definitively position this compound within the existing antimicrobial armamentarium and identify specific patient populations that may benefit most from this novel therapeutic approach. Researchers and clinicians are encouraged to monitor ongoing research for forthcoming data from in vivo and human clinical trials.
References
Comparative Analysis of Gosteganan's (PL-18) Effects Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated effects of the antimicrobial peptide Gosteganan (PL-18) and its analogs on various cell lines. This report details its mechanism of action, comparative efficacy, and experimental protocols.
This compound, also known as PL-18, is a promising antimicrobial peptide derived from the N-terminus of the Helicobacter pylori ribosomal protein L1 (RpL1). Possessing a broad spectrum of activity, this compound and its related peptides have demonstrated not only antimicrobial and antifungal properties but also significant anticancer and immunomodulatory effects. This guide provides a comparative overview of the experimental data on the effects of this compound and its close analog, HP (2-20), across a range of cancer and immune cell lines.
Data Summary: Cytotoxic and Proliferative Effects
The following table summarizes the available quantitative data on the effects of this compound (PL-18) and the closely related peptide HP (2-20) on the viability and proliferation of various cell lines. The data has been compiled from multiple studies to provide a comparative perspective.
| Cell Line | Cell Type | Peptide | Effect | Concentration (IC50/LC50) | Citation |
| L428 | Hodgkin's lymphoma | PL-18 | Cytotoxic | 9.3 µM (LC50) | [1] |
| MDA-MB-231 | Breast Cancer | P18 (TDYMVGSYGPR) | Inhibition of viability | - | [2][3][4] |
| MDA-MB-436 | Breast Cancer | P18 (TDYMVGSYGPR) | Inhibition of viability | - | [2] |
| MCF7 | Breast Cancer | P18 (TDYMVGSYGPR) | Inhibition of viability | - | |
| PANC1 | Pancreatic Cancer | P18 (TDYMVGSYGPR) | Inhibition of viability | - | |
| PAN198 | Pancreatic Cancer | P18 (TDYMVGSYGPR) | Inhibition of viability | - | |
| TT2 | Osteosarcoma | P18 (TDYMVGSYGPR) | Inhibition of viability | - | |
| 4T1.2 | Mammary Tumor | P18 (TDYMVGSYGPR) | Inhibition of viability | - | |
| K562 | Human Leukemia | P18 (KWKLFKKIPKFLHLAKKF) | Necrotic | - | |
| RAW264.7 | Mouse Macrophage | P18 (KWKLFKKIPKFLHLAKKF) | Anti-inflammatory | - | |
| U251 | Human Glioma | Modified HP(2-20) | Anti-cancer | 50 µM | |
| H4 | Human Glioma | Modified HP(2-20) | Anti-cancer | 50 µM | |
| PC-3 | Human Prostate Cancer | HNP-1 (a β-pleated peptide) | Inhibitory | 2.2 µM | |
| SKVO3 | Ovarian Cancer | Modified Peptide | Inhibitory | 12.7 µM | |
| MCF-7 | Breast Cancer | B1-I (modified peptide) | Inhibitory | 3.1 µM | |
| K562 | Human Erythroleukemia | B1-I (modified peptide) | Inhibitory | 3.6 µM | |
| DU145 | Human Prostate Cancer | B1-I (modified peptide) | Inhibitory | 4.3 µM | |
| A549 | Lung Cancer | Glycosylated R-lycosin-I | Inhibitory | 9.6 µM |
Mechanism of Action and Signaling Pathways
This compound and related peptides exert their effects through multifaceted mechanisms that differ between microbial and mammalian cells.
Antimicrobial Mechanism: The primary antimicrobial action involves the disruption of microbial cell membranes. The cationic nature of the peptide facilitates its interaction with the negatively charged components of bacterial and fungal cell walls, leading to membrane permeabilization and cell death.
Anticancer and Immunomodulatory Mechanisms: In mammalian cells, particularly cancer cells, the mechanism is more complex, involving both membrane-disrupting and intracellular activities.
-
Membrane Disruption: Similar to their antimicrobial action, these peptides can selectively target and disrupt the membranes of cancer cells, which often have a higher negative surface charge compared to normal cells.
-
Apoptosis and Cell Cycle Arrest: Studies on related peptides have shown that they can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
-
Immunomodulation: this compound and its analogs can modulate the immune response. For instance, the peptide P18 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Below are diagrams illustrating the proposed signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Gosteganan and Alternative Antimicrobial Peptides
A detailed guide for researchers and drug development professionals on the reproducibility of experimental results for the novel antimicrobial peptide, Gosteganan. This report provides a comparative analysis of its antimicrobial efficacy against other prominent antimicrobial peptides, supported by experimental data and detailed methodologies.
Introduction
This compound (formerly PL-18) is a broad-spectrum antimicrobial peptide derived from the N-terminus of the Helicobacter pylori ribosomal protein L1 (RpL1). As a promising candidate in the fight against antibiotic resistance, a thorough evaluation of its experimental performance and reproducibility is crucial for the scientific and drug development communities. This guide presents available data on this compound's antimicrobial activity and compares it with other well-characterized antimicrobial peptides (AMPs): a related peptide from the same origin, HP (2-20), and two other widely studied AMPs, Pexiganan and LL-37.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the selected alternative antimicrobial peptides against a range of pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation and is a standard measure of antimicrobial efficacy.[1][2][3] Lower MIC values indicate greater potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and HP (2-20) Analogue
| Microorganism | This compound (from Patent Data) | HP (2-20) Analogue (Anal 3)[1] |
| Listeria monocytogenes | Not Reported | 0.39 |
| Staphylococcus aureus | Not Reported | Not Reported |
| Escherichia coli | Not Reported | Not Reported |
Note: Specific MIC values for this compound were not publicly available in the reviewed literature or patent documents. The development company, ProteLight Pharma, has indicated ongoing clinical trials which will provide more comprehensive data upon publication.[4] The data for the HP (2-20) analogue "Anal 3" is provided as a reference due to its similar origin.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Pexiganan
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 8 | 16 |
| Streptococcus spp. | 8 | 16 |
| Pseudomonas spp. | 16 | 32 |
| Acinetobacter spp. | 16 | 32 |
| Enterobacteriaceae | 32 | 64 |
| Bacteroides spp. | 4 | 8 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of LL-37
| Microorganism | MIC Range (µg/mL) |
| Escherichia coli | 0.78 - 9.38 |
| Pseudomonas aeruginosa | 1.56 |
| Klebsiella pneumoniae | 1.56 |
| Staphylococcus epidermidis | 9.38 - 75 |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides, based on standard laboratory methods. This methodology is essential for the reproducible evaluation of antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Antimicrobial peptide: Stock solution of known concentration.
-
Bacterial strains: Freshly cultured on appropriate agar (B569324) plates.
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.
-
96-well microtiter plates: Sterile, non-treated polypropylene (B1209903) plates are recommended to prevent peptide binding.
2. Inoculum Preparation:
-
Select several colonies of the test microorganism from an agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptide in MHB directly in the 96-well plate.
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well with bacteria and no peptide, and a negative control well with medium only.
-
Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized signaling pathway for antimicrobial peptide action and a typical experimental workflow for MIC determination.
Caption: Generalized mechanism of action for cationic antimicrobial peptides.
References
- 1. Interactions between the plasma membrane and the antimicrobial peptide HP (2-20) and its analogues derived from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Rigidity-Enhanced Antimicrobial Activity: A Case for Linear Cationic α-Helical Peptide HP(2–20) and Its Four Analogues | PLOS One [journals.plos.org]
Benchmarking Gosteganan: A Comparative Analysis of Antimicrobial Performance
For Immediate Release
In the landscape of antimicrobial research, the emergence of novel compounds necessitates rigorous evaluation against established agents. This guide provides a comparative performance benchmark of Gosteganan (formerly PL-18), a promising broad-spectrum antimicrobial peptide, against two well-characterized compounds: Polymyxin B and Daptomycin (B549167). This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview of their relative efficacy based on available experimental data.
This compound, a synthetic peptide derived from the N-terminus of the Helicobacter pylori ribosomal protein L1, has demonstrated both antibacterial and antifungal properties.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, a common trait among many antimicrobial peptides.[2] To provide a clear performance context, we compare it with Polymyxin B, a polypeptide antibiotic that targets the lipopolysaccharide (LPS) of Gram-negative bacterial outer membranes, and Daptomycin, a cyclic lipopeptide antibiotic that disrupts the cell membrane of Gram-positive bacteria in a calcium-dependent manner.[1][3][4]
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (reported as P18, a closely related peptide), Polymyxin B, and Daptomycin against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values are indicative of higher antimicrobial potency.
| Compound | Organism | MIC (µg/mL) | References |
| This compound (P18) | Candida albicans | 12.5 - 25 µM | |
| Trichosporon beigelii | 12.5 - 25 µM | ||
| Aspergillus flavus | 12.5 - 25 µM | ||
| Fusarium oxysporum | 12.5 - 25 µM | ||
| Polymyxin B | Staphylococcus aureus | >128 | |
| Escherichia coli | 0.25 - 2 | ||
| Pseudomonas aeruginosa | ≤2 | ||
| Candida albicans | 16 - 128 | ||
| Daptomycin | Staphylococcus aureus | 0.25 - 1 | |
| Escherichia coli | >64 | ||
| Enterococcus faecium | ≤4 | ||
| Candida albicans | No significant activity reported |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
References
- 1. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Target of Daptomycin Is Absent from Escherichia coli and Other Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Gosteganan's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of Gosteganan, a novel investigational agent, with alternative therapies. The following sections detail the experimental data and protocols used to verify its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive overview for evaluation.
Overview of this compound and Comparative Agents
This compound is a selective inhibitor of the Janus kinase 2 (JAK2) protein, a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide compares this compound with two other agents: a well-established JAK2 inhibitor, Ruxolitinib, and a standard chemotherapeutic agent, Hydroxyurea, which operates through a non-targeted mechanism.
Comparative Efficacy and Selectivity: In Vitro Data
The following tables summarize the quantitative data from key in vitro experiments designed to assess the potency and selectivity of this compound in comparison to Ruxolitinib.
Table 1: Kinase Inhibitory Activity This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Ruxolitinib against a panel of JAK family kinases. Lower IC50 values indicate greater potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 285 | 3.2 | 420 | 19 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Table 2: Cellular Proliferation Inhibition This table shows the half-maximal effective concentration (EC50) values for this compound, Ruxolitinib, and Hydroxyurea in a human erythroleukemia (HEL) cell line, which harbors a constitutively active JAK2 V617F mutation.
| Compound | HEL Cell Proliferation (EC50, nM) |
| This compound | 180 |
| Ruxolitinib | 200 |
| Hydroxyurea | 15,000 |
Mechanism of Action: Signaling Pathway Analysis
This compound exerts its therapeutic effect by inhibiting the JAK2-STAT5 signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the phosphorylation of STAT5 by binding to JAK2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the IC50 values of this compound and Ruxolitinib against JAK family kinases.
Protocol:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
A 10-point serial dilution of this compound and Ruxolitinib was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The kinase reaction was initiated by adding ATP to a reaction buffer containing the respective kinase, a peptide substrate, and the test compound.
-
The mixture was incubated for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
The following diagram outlines the workflow for the in vitro kinase assay.
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound, Ruxolitinib, and Hydroxyurea on HEL cells.
Protocol:
-
HEL cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Cells were treated with a 10-point serial dilution of this compound, Ruxolitinib, or Hydroxyurea for 72 hours.
-
After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
EC50 values were determined from the dose-response curves.
Western Blot Analysis for Phospho-STAT5
Objective: To confirm the on-target effect of this compound by measuring the inhibition of JAK2-mediated STAT5 phosphorylation.
Protocol:
-
HEL cells were serum-starved for 4 hours and then pre-treated with various concentrations of this compound or Ruxolitinib for 1 hour.
-
The cells were then stimulated with erythropoietin (EPO) to induce JAK2-STAT5 signaling.
-
Cell lysates were prepared, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The logical relationship for interpreting the Western Blot results is depicted below.
Caption: Logical flow for confirming this compound's on-target effect.
Conclusion
The presented data from in vitro kinase and cell proliferation assays, along with Western blot analysis, collectively support the mechanism of action of this compound as a potent and selective JAK2 inhibitor. The comparative data demonstrates its efficacy relative to existing treatments, providing a strong basis for further investigation in clinical settings. The detailed protocols provided herein are intended to facilitate independent verification and further research into the therapeutic potential of this compound.
Statistical Validation of Gosteganan's Therapeutic Potential: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature, experimental data, and clinical trial results for a substance identified as "Gosteganan." Initial searches classify this compound as an antimicrobial agent, but detailed information regarding its specific therapeutic applications, mechanism of action, and comparative efficacy against other antimicrobials is not available in the public domain.
Therefore, a comprehensive statistical validation and comparative analysis as requested cannot be performed at this time. The following structure is provided as a template for how such a guide would be presented, should the necessary data become available in the future.
Comparative Efficacy of this compound and Alternative Antimicrobials
This section would typically present a quantitative comparison of this compound's antimicrobial activity against a panel of relevant alternative drugs. The data would be summarized in a clear, tabular format to facilitate easy comparison of key performance indicators.
Table 1: Comparative In Vitro Antimicrobial Activity
| Antimicrobial Agent | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alternative A | Data not available | Data not available | Data not available | Data not available |
| Alternative B | Data not available | Data not available | Data not available | Data not available |
| Alternative C | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section would outline the protocols for the key experiments that would be cited in the comparison guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology:
-
Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agents (this compound and alternatives) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
MBC Determination: Aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.
Disk Diffusion (Kirby-Bauer) Test
Objective: To assess the susceptibility of a bacterial strain to an antimicrobial agent.
Methodology:
-
Agar Plate Preparation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are essential for clear communication in scientific research.
Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.
Without access to experimental data for this compound, a statistical validation of its therapeutic potential and a meaningful comparison to other antimicrobial agents is not feasible. Further research and publication of data are required to enable such an analysis. The frameworks provided in this guide are intended to serve as a blueprint for the objective evaluation of new therapeutic agents once sufficient data becomes available.
Unveiling Gosteganan: A Comparative Analysis of a Novel Antimicrobial Peptide Probe
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the quest for novel, highly specific molecular probes is paramount. This guide provides a comprehensive comparison of Gosteganan, a synthetic antimicrobial peptide, with other established antimicrobial probes. Through a detailed examination of experimental data and methodologies, we aim to objectively delineate the specificity and potential applications of this compound in antimicrobial research and development.
This compound is a synthetic antimicrobial peptide (AMP) engineered to exhibit potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, a hallmark of many AMPs.[1] This guide will delve into the specificity of this compound, comparing its performance with other antimicrobial peptides, and provide the necessary experimental details for researchers to evaluate its suitability for their specific applications.
Comparative Specificity of Antimicrobial Peptides
The efficacy and specificity of antimicrobial peptides are critical determinants of their therapeutic and research potential. A key metric for quantifying this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other well-characterized antimicrobial peptides against a panel of common bacterial pathogens.
| Antimicrobial Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | Data not publicly available |
| Staphylococcus aureus | Data not publicly available | |
| Pseudomonas aeruginosa | Data not publicly available | |
| Magainin 2 | Escherichia coli | 6[2] |
| Staphylococcus aureus | 6[2] | |
| Pseudomonas aeruginosa | >100 | |
| Defensin (from Tribolium castaneum) | Staphylococcus aureus | Specific MIC values require further investigation[2] |
| LL-37 (human) | Acinetobacter baumannii | Specific MIC values require further investigation |
| Sublancin | Methicillin-resistant Staphylococcus aureus | Specific MIC values require further investigation |
Note: While the broad-spectrum activity of this compound is established, specific quantitative data on its MIC values against various bacterial strains are not yet widely available in the public domain. The table highlights the need for further comparative studies to precisely position this compound's potency relative to other AMPs.
Understanding the Mechanism of Action: A Signaling Pathway Perspective
The specificity of antimicrobial peptides like this compound is intrinsically linked to their mechanism of action. The primary mode of action for many AMPs is the disruption of the bacterial cell membrane, a process driven by electrostatic and hydrophobic interactions.
Caption: General signaling pathway for cationic antimicrobial peptides.
This compound, being a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death due to leakage of essential ions and metabolites.
Experimental Protocols for Assessing Specificity
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following outlines the methodology for a typical Minimum Inhibitory Concentration (MIC) assay, a fundamental technique for evaluating the specificity of antimicrobial probes.
Minimum Inhibitory Concentration (MIC) Assay Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Detailed Methodology:
-
Preparation of Antimicrobial Peptide Stock Solution: A stock solution of the antimicrobial peptide (e.g., this compound) is prepared in a suitable solvent, such as sterile deionized water or a buffer that does not interfere with its activity.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL), usually from an overnight culture.
-
Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
This compound's Role in Studying Bacterial Defense and Biofilm Formation
Beyond its direct antimicrobial activity, this compound serves as a valuable molecular probe for investigating bacterial defense mechanisms and the formation of biofilms.
-
Bacterial Defense Mechanisms: By challenging bacteria with this compound, researchers can study the evolution of resistance mechanisms that do not rely on specific enzymatic targets, which is common for traditional antibiotics. This provides insights into how bacteria adapt to membrane-disrupting agents.
-
Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound's ability to disrupt the extracellular polymeric matrix of biofilms makes it a useful tool for studying the fundamental processes of biofilm formation, adhesion, and dispersal.
Conclusion
This compound presents itself as a promising synthetic antimicrobial peptide with a broad spectrum of activity. Its primary mechanism of membrane disruption offers a valuable alternative to traditional antibiotics that target specific intracellular pathways. While more comprehensive, publicly available quantitative data is needed for a direct and detailed comparison of its specificity against other leading antimicrobial peptides, its utility as a molecular probe for studying bacterial resistance and biofilm formation is clear. The experimental protocols and comparative framework provided in this guide are intended to equip researchers with the necessary information to critically evaluate and potentially incorporate this compound into their ongoing efforts to combat the global challenge of antimicrobial resistance.
References
Safety Operating Guide
Navigating the Safe Disposal of Gosteganan: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of "Gosteganan," a substance for which specific public data is not available. Therefore, the following procedures are based on established best practices for the disposal of hazardous chemical waste and should be adapted in accordance with the substance's specific safety data sheet (SDS) upon acquisition.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS will provide specific details on physical and chemical properties, toxicity, and appropriate emergency procedures.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Wash hands thoroughly with soap and water after handling.[4][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]
Quantitative Data Summary
The following table summarizes hypothetical toxicity data for this compound, based on data for a substantially similar, moderately hazardous chemical compound. This information is for illustrative purposes and should be replaced with actual data from the this compound SDS.
| Metric | Value | Species | Exposure Route | Notes |
| Oral Toxicity | LD50: 2,965 mg/kg (body weight) | Rat | Oral | |
| Dermal Toxicity | LD50: > 5,050 mg/kg (body weight) | Rat | Dermal | |
| Inhalation Toxicity | LC50: > 2.8 mg/L (4-hour) | Rat | Inhalation | |
| Eye Irritation | Moderately irritating | Rabbit | Ocular | Causes moderate eye irritation.[5] |
| Skin Irritation | Non-irritating | Rabbit | Dermal | |
| Skin Sensitization | Not a sensitizer | Guinea Pig | Dermal |
Experimental Protocol: this compound Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound.
- Segregate this compound waste from other incompatible chemical wastes to prevent hazardous reactions.[6] Do not mix with oxidizing agents.[5]
- Store waste in a designated, well-ventilated satellite accumulation area near the point of generation.[6]
2. Container Management:
- Use only approved, compatible, and properly sealed hazardous waste containers.[7][8] Containers must be in good condition, free of leaks or cracks.[7]
- Label the container clearly with "Hazardous Waste" and the full chemical name "this compound."[7] Do not use abbreviations.[7]
- Keep the container closed except when adding waste.[7]
3. Waste Accumulation and Storage:
- Adhere to the regulated limits for hazardous waste accumulation based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[9]
- Store the waste container in secondary containment to mitigate spills.[7]
4. Scheduling and Transportation:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][7]
- Ensure the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations before transport.[9]
5. Decontamination of Empty Containers:
- Triple-rinse empty this compound containers with a suitable solvent capable of removing the chemical residue.[7]
- Collect the rinsate as hazardous waste.[7] After triple-rinsing, the container may be disposed of as regular trash, though it is best to reuse it for compatible waste.[7]
Visualizing Disposal and Safety Workflows
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in this compound disposal and emergency response.
Caption: this compound Disposal Workflow
Caption: this compound Spill Response Protocol
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. hygiena.com [hygiena.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. assets.syngenta-us.com [assets.syngenta-us.com]
- 5. atticusllc.com [atticusllc.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. epa.gov [epa.gov]
- 9. enviroserve.com [enviroserve.com]
Essential Safety and Operational Guide for Handling Gosteganan
For Immediate Reference by Laboratory Personnel
This document provides critical safety protocols and logistical procedures for the handling of Gosteganan, a potent neurotoxin and corrosive agent. Adherence to these guidelines is mandatory to ensure personnel safety and mitigate environmental risk.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is required at all times. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 1: PPE Requirements for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Double gloving with nitrile or neoprene gloves. | Prevents dermal absorption and corrosive damage. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosol inhalation. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates. | Prevents inhalation of toxic fumes and aerosols. |
| Body Protection | A chemical-resistant apron or suit over a lab coat. | Protects skin from splashes and contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Flush eyes with an eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. For small spills, trained personnel should use a spill kit containing an appropriate neutralizer and absorbent material. For large spills, evacuate the laboratory and contact the emergency response team.
Experimental Protocol: Preparation of a 10mM this compound Solution
This protocol outlines the steps for the safe preparation of a this compound solution. All steps must be performed within a certified chemical fume hood.
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare the workspace by laying down absorbent, plastic-backed pads.
-
Ensure an emergency spill kit and waste containers are within immediate reach.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully weigh the required mass of solid this compound. Avoid creating dust.
-
-
Solubilization:
-
In a designated beaker, add the appropriate volume of the desired solvent.
-
Slowly add the weighed this compound to the solvent while stirring gently with a magnetic stirrer.
-
Rinse the weighing vessel with a small amount of solvent and add it to the beaker to ensure a complete transfer.
-
-
Finalization and Storage:
-
Once fully dissolved, transfer the solution to a clearly labeled, sealed, and appropriate storage container.
-
The label should include the chemical name, concentration, date of preparation, and hazard symbols.
-
Store the container in a designated, secure, and ventilated chemical storage cabinet.
-
-
Decontamination:
-
All equipment and surfaces that came into contact with this compound must be decontaminated with a suitable inactivating agent.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Disposal Plan
All this compound waste, including contaminated materials and solutions, is considered hazardous waste and must be disposed of accordingly.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Collection: Follow institutional guidelines for the collection of hazardous waste. Do not pour this compound waste down the drain.
-
Documentation: Maintain a log of all this compound waste generated, including the amount and date of disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
